molecular formula C11H7BrO3 B154408 7-Bromo-3-hydroxy-2-naphthoic acid CAS No. 1779-11-9

7-Bromo-3-hydroxy-2-naphthoic acid

Cat. No.: B154408
CAS No.: 1779-11-9
M. Wt: 267.07 g/mol
InChI Key: XZWXQSGFZHRDNB-UHFFFAOYSA-N
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Description

7-Bromo-3-hydroxy-2-naphthoic acid is a useful research compound. Its molecular formula is C11H7BrO3 and its molecular weight is 267.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50692. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-hydroxynaphthalene-2-carboxylic acid
Source PubChem
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InChI

InChI=1S/C11H7BrO3/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XZWXQSGFZHRDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9061960
Record name 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-
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Molecular Weight

267.07 g/mol
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CAS No.

1779-11-9
Record name 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid
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Foundational & Exploratory

7-Bromo-3-hydroxy-2-naphthoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 7-Bromo-3-hydroxy-2-naphthoic Acid

Introduction

This compound is a substituted aromatic carboxylic acid and a derivative of 3-hydroxy-2-naphthoic acid. Compounds of this class are valuable intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1] The presence of the bromine atom, a hydroxyl group, and a carboxylic acid group on the naphthalene scaffold imparts specific chemical reactivity and potential for diverse applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

PropertyValueSource
Molecular Formula C₁₁H₇BrO₃[2][3][4]
Molecular Weight 267.08 g/mol [2][4][5]
CAS Number 1779-11-9[2][4][6]
Appearance White to yellow powder/crystal[2][4]
Melting Point 262 °C[7]
Boiling Point (Predicted) 420.3 ± 35.0 °C[7]
Density (Predicted) 1.772 ± 0.06 g/cm³[7]
Purity >98.0%[2][4]

A logical diagram illustrating the key identifiers of this compound is provided below.

This compound This compound C11H7BrO3 Molecular Formula: C₁₁H₇BrO₃ This compound->C11H7BrO3 267.08 Molecular Weight: 267.08 g/mol This compound->267.08 1779-11-9 CAS Number: 1779-11-9 This compound->1779-11-9

Key identifiers for this compound.

Solubility and Acidity

The acidity of this compound is influenced by both the carboxylic acid and the phenolic hydroxyl group. The pKa of the parent compound, 3-hydroxy-2-naphthoic acid, is reported to be 2.79, indicating it is a moderately strong organic acid.[10] The electron-withdrawing nature of the bromine atom at the 7-position is expected to have a minor acidifying effect.

Spectral Data

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

  • Infrared (IR) Spectroscopy : IR spectral data is available for this compound, which would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C-Br stretching vibrations.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectral data have been reported for this compound.[3] These spectra are critical for confirming the substitution pattern on the naphthalene ring.

  • Mass Spectrometry (MS) : Mass spectrometry data is available and would show the molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns.[3]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general method for the synthesis of related naphthoic acids can be described. The synthesis of 3-hydroxy-2-naphthoic acid is achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol.[1] A plausible synthesis for the 7-bromo derivative would involve the bromination of a suitable precursor. A representative experimental workflow is visualized below.

cluster_synthesis Representative Synthesis Workflow Start Start Reaction Reaction of precursor with brominating agent Start->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Purification by recrystallization or chromatography Workup->Purification Characterization Characterization by NMR, IR, and MS Purification->Characterization End End Characterization->End

A generalized workflow for the synthesis and characterization.

Potential Biological Activities and Applications

The biological activities of this compound have not been extensively reported. However, the broader class of hydroxynaphthoic acids has shown interesting pharmacological potential.

  • Aryl Hydrocarbon Receptor (AhR) Modulation : Studies on various hydroxyl/carboxy-substituted naphthoic acids have demonstrated their ability to act as agonists or antagonists of the aryl hydrocarbon receptor (AhR).[11][12] AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell proliferation. The modulation of AhR activity is a promising strategy in drug development for inflammatory diseases and cancer.[11][12]

  • Antimicrobial and Antioxidant Properties : Phenolic acids, including hydroxybenzoic acids, are known for their antioxidant and antimicrobial properties.[13] The structural similarity of this compound to these compounds suggests it may also possess such activities.

  • Chemosensors : Derivatives of 3-hydroxy-2-naphthoic acid have been successfully developed as selective chemosensors for anions like cyanide.[14] This suggests that this compound could serve as a scaffold for the design of novel chemical sensors.

The potential applications stemming from these activities are illustrated in the following diagram.

cluster_applications Potential Research & Development Areas Core 7-Bromo-3-hydroxy- 2-naphthoic acid DrugDev Drug Development (e.g., AhR modulators) Core->DrugDev Chemosensors Chemosensor Design Core->Chemosensors Materials Materials Science (Dyes, Pigments) Core->Materials

Potential applications of this compound.

Safety Information

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Conclusion

This compound is a well-characterized compound with established physicochemical properties. While its specific biological activities are not yet fully explored, its structural relationship to compounds with known effects on the aryl hydrocarbon receptor and its potential as a building block for chemosensors make it a molecule of significant interest for further research in drug discovery and materials science. The available spectral data provides a solid foundation for its identification and use in synthetic applications. As with any chemical, proper safety precautions are essential when handling this compound.

References

An In-depth Technical Guide to 7-Bromo-3-hydroxy-2-naphthalenecarboxylic Acid: Structure, Synthesis, and Potential as a Neuromodulatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid, a halogenated aromatic compound with potential applications in neuroscience research and drug discovery. This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and explores its putative role as a modulator of N-methyl-D-aspartate (NMDA) receptors, a key player in synaptic plasticity and neurological disorders.

Chemical Structure and Properties

7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid is a derivative of 2-naphthalenecarboxylic acid characterized by the presence of a bromine atom at the 7-position and a hydroxyl group at the 3-position of the naphthalene ring.

Chemical Structure:

Physicochemical Properties:

The key physicochemical properties of 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid are summarized in the table below, providing essential data for experimental design and compound handling.

PropertyValueReference
CAS Number 1779-11-9[1][2][3]
Molecular Formula C₁₁H₇BrO₃[3]
Molecular Weight 267.08 g/mol [1][3]
Appearance White to yellow powder/crystal[3]
Melting Point 262 °C[4]
Boiling Point (Predicted) 420.3 ± 35.0 °C[4]
Density (Predicted) 1.772 ± 0.06 g/cm³[4]
InChI Key XZWXQSGFZHRDNB-UHFFFAOYSA-N[1][3]
SMILES OC(=O)c1cc2cc(Br)ccc2cc1O[1][3]

Synthesis of 7-Bromo-3-hydroxy-2-naphthalenecarboxylic Acid

A detailed experimental protocol for the synthesis of 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid is provided below. This method is based on the debromination of a dibrominated precursor.

Experimental Protocol: Synthesis from 4,7-dibromo-3-hydroxy-2-naphthoic acid

This synthesis involves the selective reduction of 4,7-dibromo-3-hydroxy-2-naphthoic acid to yield the target compound.

Materials:

  • 4,7-dibromo-3-hydroxy-2-naphthoic acid

  • Glacial acetic acid

  • Tin powder

  • Concentrated hydrochloric acid

  • Deionized water

Equipment:

  • 1L three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and flask

  • Drying oven

Procedure:

  • Reaction Setup: In a 1L three-necked flask, suspend 40g (0.116 mol) of 4,7-dibromo-3-hydroxy-2-naphthoic acid in 500ml of glacial acetic acid. Stir the mixture to ensure homogeneity.[4]

  • Addition of Reagents: To the stirred suspension, add 18g (0.153 mol) of tin powder followed by the careful addition of 130ml of concentrated hydrochloric acid.[4]

  • Reflux: Heat the reaction mixture to 125°C and maintain it at reflux for 12 hours.[4]

  • Work-up: After the reflux period, add 300ml of water to the reaction mixture and allow it to cool to room temperature with continuous stirring.[4]

  • Isolation and Purification: Filter the resulting precipitate using a Buchner funnel and wash the filter cake twice with 200ml of water.[4]

  • Drying: Dry the solid product in an oven to obtain 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid. This procedure has been reported to yield approximately 29.9g (96.5% yield) of the final product.[4]

Logical Workflow for Synthesis:

Synthesis_Workflow Start Start with 4,7-dibromo-3-hydroxy-2-naphthoic acid Reaction Suspend in Glacial Acetic Acid Add Tin Powder and Conc. HCl Start->Reaction Reflux Reflux at 125°C for 12 hours Reaction->Reflux Workup Quench with Water Cool to Room Temperature Reflux->Workup Isolation Filter Precipitate Wash with Water Workup->Isolation Product Dry to obtain 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid Isolation->Product

Caption: Synthetic workflow for 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid.

Potential Biological Activity: Modulation of NMDA Receptors

While direct experimental data on the biological activity of 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid is limited in the public domain, structure-activity relationship (SAR) studies on related 2-naphthoic acid derivatives strongly suggest its potential as a modulator of N-methyl-D-aspartate (NMDA) receptors.[5][6][7]

NMDA receptors are ionotropic glutamate receptors crucial for synaptic transmission, plasticity, learning, and memory.[6] Their over-activation is implicated in various neurological conditions, making NMDA receptor antagonists a significant area of interest for drug development.[5]

Evidence from Structurally Related Compounds

Research has shown that derivatives of 2-naphthoic acid can act as allosteric modulators of NMDA receptors.[1][5][6] Key findings that point to the potential activity of 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid include:

  • Influence of the 3-Hydroxy Group: The addition of a hydroxyl group at the 3-position of the 2-naphthoic acid scaffold has been demonstrated to increase the inhibitory activity at GluN1/GluN2C and GluN1/GluN2D NMDA receptor subtypes.[5][7]

  • Role of Halogenation: Further halogen substitutions on the 2-hydroxy-3-naphthoic acid backbone have led to the discovery of potent NMDA receptor inhibitors.[5][7] For instance, 1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid (UBP618) was identified as a potent inhibitor with an IC₅₀ of approximately 2 µM for all NMDA receptor subtypes.[5][7]

Given that 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid possesses both the critical 3-hydroxy group and a bromine substituent, it is a strong candidate for possessing modulatory activity at NMDA receptors.

Postulated Signaling Pathway: Allosteric Inhibition of NMDA Receptors

The proposed mechanism of action for 2-naphthoic acid derivatives is allosteric modulation, meaning they bind to a site on the NMDA receptor that is distinct from the glutamate or glycine binding sites.[1] This can lead to a non-competitive inhibition of the receptor's function.

Signaling Pathway Diagram:

NMDA_Receptor_Modulation cluster_receptor NMDA Receptor Glutamate_Site Glutamate Site Ion_Channel Ion Channel Glutamate_Site->Ion_Channel Activates Glycine_Site Glycine Site Glycine_Site->Ion_Channel Co-activates Allosteric_Site Allosteric Site Allosteric_Site->Ion_Channel Inhibits Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Opens Glutamate Glutamate Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds Naphthoic_Acid 7-Bromo-3-hydroxy-2- naphthalenecarboxylic acid Naphthoic_Acid->Allosteric_Site Binds Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Downstream_Signaling

Caption: Postulated allosteric inhibition of the NMDA receptor by 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid.

Experimental Workflows for Evaluation

To validate the hypothesized biological activity of 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid, a structured experimental workflow is proposed. This workflow encompasses initial screening followed by more detailed characterization of its effects on NMDA receptors.

Experimental Workflow Diagram:

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Initial Biological Screening cluster_characterization Detailed Characterization Synthesis Synthesis and Purification of 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Binding_Assay Radioligand Binding Assay to determine affinity for NMDA receptor subtypes Characterization->Binding_Assay Functional_Assay Electrophysiology (e.g., two-electrode voltage clamp) to assess functional inhibition Binding_Assay->Functional_Assay Dose_Response Dose-Response Curves to determine IC₅₀ values Functional_Assay->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., competitive vs. non-competitive) Dose_Response->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling against other glutamate receptor subtypes Mechanism_of_Action->Selectivity_Profiling

Caption: Experimental workflow for evaluating the biological activity of 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid.

Conclusion

7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid is a readily synthesizable compound with significant potential as a pharmacological tool for studying the nervous system. Based on robust evidence from structurally analogous compounds, it is a promising candidate for the allosteric modulation of NMDA receptors. Further investigation into its specific activity and subtype selectivity is warranted and could pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders. This technical guide provides the foundational information necessary for researchers to embark on such investigations.

References

Wortmannin (CAS No. 19545-26-7): A Technical Guide to a Seminal PI3K Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wortmannin, a fungal steroid metabolite, has been a cornerstone in cell signaling research for decades.[1] Its identification as a potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks) has provided an invaluable pharmacological tool to dissect the intricate roles of the PI3K/AKT/mTOR signaling cascade in a plethora of cellular processes.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of Wortmannin, its mechanism of action, and detailed experimental protocols for its use in research settings. Furthermore, it visually elucidates the signaling pathways affected by Wortmannin and outlines common experimental workflows through detailed diagrams.

Chemical and Physical Properties

Wortmannin (CAS No. 19545-26-7) is a xylene-soluble fungal metabolite with a complex steroidal structure.[1][4] It is a white to off-white solid with a molecular weight of 428.43 g/mol .[1] The key physicochemical properties of Wortmannin are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 19545-26-7[1][2][4][5]
Molecular Formula C₂₃H₂₄O₈[2][5]
Molecular Weight 428.43 g/mol [1]
Appearance White to off-white solid[6]
Melting Point 238-242 °C[1]
Solubility DMSO: 10 mg/mL, DMF: 10 mg/mL, Ethanol: 0.1 mg/mL[5]
Purity ≥98% (HPLC)[2]
Storage Temperature -20°C[7]

Mechanism of Action and Biological Activity

Wortmannin is a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks), with an in vitro IC₅₀ of approximately 1-10 nM.[5] It exerts its inhibitory effect through covalent binding to a conserved lysine residue within the ATP-binding site of the p110 catalytic subunit of PI3K.[8] This irreversible binding effectively inactivates the kinase, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K signaling pathway.[3]

The inhibition of PI3K by Wortmannin leads to the downstream suppression of key signaling nodes, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[9] The subsequent deactivation of the Akt/mTOR pathway has profound effects on numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[3]

While highly potent for PI3Ks, Wortmannin can exhibit off-target effects at higher concentrations, inhibiting other related kinases such as mTOR, DNA-dependent protein kinase (DNA-PK), and polo-like kinases (PLKs).[1][2] This broader inhibitory profile should be considered when interpreting experimental results.

The biological activities of Wortmannin are summarized in the table below:

TargetIC₅₀Biological EffectReference(s)
PI3K ~1-10 nMInhibition of cell growth, proliferation, and survival; induction of apoptosis.[5][9]
Polo-like kinase 1 (PLK1) ~24 nMInhibition of mitosis.[2][5]
Polo-like kinase 3 (PLK3) ~49 nMInhibition of mitosis.[2][5]
mTOR Higher concentrationsInhibition of protein synthesis and cell growth.[1][2]
DNA-PK Higher concentrationsInhibition of DNA double-strand break repair.[1]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in various diseases, including cancer. Wortmannin's potent inhibition of PI3K provides a powerful tool to study this pathway. The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and highlights the point of inhibition by Wortmannin.

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activation Wortmannin Wortmannin Wortmannin->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Wortmannin.

Experimental Protocols

The following are generalized protocols for common in vitro experiments using Wortmannin. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of an MTT assay to determine the effect of Wortmannin on cell viability.

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of Wortmannin A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G

Caption: A typical workflow for a cell viability assay using Wortmannin.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Wortmannin stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of Wortmannin in complete culture medium.

  • Remove the existing medium and add the Wortmannin-containing medium to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Western Blot Analysis of Akt Phosphorylation

This protocol describes the use of Western blotting to assess the inhibitory effect of Wortmannin on Akt phosphorylation, a direct downstream target of PI3K.

Workflow Diagram:

Western_Blot_Workflow A 1. Cell Culture and Treatment with Wortmannin B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE and Protein Transfer B->C D 4. Membrane Blocking C->D E 5. Primary Antibody Incubation (e.g., anti-p-Akt, anti-total-Akt) D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis G->H

Caption: Workflow for Western blot analysis of Akt phosphorylation after Wortmannin treatment.

Materials:

  • Cell line of interest

  • Complete culture medium

  • Wortmannin stock solution (e.g., 10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with Wortmannin at the desired concentration and time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phosphorylated Akt.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the phosphorylated Akt signal to the total Akt signal for each sample.

Synthesis

The total synthesis of Wortmannin is a complex multi-step process that has been accomplished through various synthetic routes.[10][11][12] A key challenge in its synthesis is the stereoselective construction of its furanosteroid core and the all-carbon quaternary center.[13] One notable approach involves a palladium-catalyzed cascade reaction to connect a synthon derived from the Hajos-Parrish ketone to a furan moiety, followed by a Friedel-Crafts alkylation to establish the C10 quaternary center.[10][14]

Conclusion

Wortmannin remains an indispensable tool for researchers investigating the PI3K/Akt/mTOR signaling pathway. Its high potency and irreversible mechanism of action provide a robust method for inhibiting PI3K activity and studying the downstream consequences. This technical guide offers a foundational understanding of Wortmannin's properties and applications, providing researchers with the necessary information to effectively incorporate this seminal inhibitor into their experimental designs. As with any potent pharmacological agent, careful consideration of its off-target effects and appropriate experimental controls are crucial for the accurate interpretation of results.

References

In-Depth Technical Guide: Solubility of 7-Bromo-3-hydroxy-2-naphthoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 7-Bromo-3-hydroxy-2-naphthoic acid in organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a comprehensive framework for researchers to determine these values experimentally. The methodologies outlined are based on widely accepted scientific principles for solubility determination of active pharmaceutical ingredients (APIs).

Introduction

This compound is a chemical compound with the molecular formula C₁₁H₇BrO₃.[1][2][3] It is often used as a building block in the synthesis of pharmaceuticals and other organic compounds.[4] Understanding its solubility in various organic solvents is crucial for drug development, formulation, and manufacturing processes. Solubility dictates the choice of solvents for synthesis, purification, and the formulation of dosage forms.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed journals or public databases. Researchers are encouraged to determine this data empirically. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimental Solubility Data Template for this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Determination
e.g., Ethanol
e.g., Methanol
e.g., Acetone
e.g., Ethyl Acetate
e.g., Dichloromethane
e.g., N,N-Dimethylformamide (DMF)
e.g., Dimethyl Sulfoxide (DMSO)
e.g., Toluene
e.g., Acetonitrile

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents. The shake-flask method is a widely recognized and reliable technique for this purpose.[5]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Spatula

  • Glass vials or flasks with screw caps

  • Orbital shaker or mechanical agitator

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

3.2. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A Preparation of Saturated Solution B Add excess this compound to a known volume of organic solvent in a sealed vial. A->B C Equilibration B->C D Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. C->D E Phase Separation D->E F Allow the solution to stand undisturbed for undissolved solid to sediment. Alternatively, centrifuge the sample. E->F G Sample Analysis F->G H Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter. G->H I Dilute the filtered aliquot with a suitable solvent to a concentration within the analytical instrument's linear range. H->I J Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis). I->J K Data Calculation J->K L Calculate the solubility based on the measured concentration and the dilution factor. K->L

Caption: Experimental workflow for solubility determination.

3.3. Detailed Steps

  • Preparation of the Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a mechanical agitator within a temperature-controlled environment.

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for a sufficient time to allow the excess solid to sediment.

    • Alternatively, the samples can be centrifuged to accelerate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Analytical Quantification:

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) is a highly recommended technique due to its specificity and ability to detect impurities.[5] UV-Vis spectrophotometry can also be used if the compound has a distinct chromophore and there are no interfering substances.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Data Calculation:

    • Calculate the solubility of this compound in the organic solvent using the following formula:

    Solubility (mg/mL) = (Measured Concentration of Diluted Sample (mg/mL)) x (Dilution Factor)

    • To express solubility in mol/L, divide the result in g/L by the molecular weight of this compound (267.08 g/mol ).[1][3]

Factors Influencing Solubility

Several factors can influence the measured solubility of a compound:

  • Temperature: Solubility is generally temperature-dependent. It is crucial to control and report the temperature at which the solubility is determined.

  • Purity of the Compound and Solvent: The presence of impurities in either the solute or the solvent can affect the solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The solid form of the this compound used should be characterized and reported.

  • pH (for aqueous or mixed aqueous/organic systems): As an acidic compound, the solubility of this compound in systems containing water will be pH-dependent.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not widely published, this guide provides researchers with a robust experimental framework to determine these critical parameters. Adherence to a well-controlled and validated protocol, such as the shake-flask method coupled with HPLC analysis, will yield reliable and reproducible solubility data essential for advancing research and development in the pharmaceutical industry.

References

A Comprehensive Technical Guide to 7-Bromo-3-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physicochemical properties and synthetic methodologies related to 7-Bromo-3-hydroxy-2-naphthoic acid, a valuable compound for researchers and professionals in drug development and organic synthesis.

Core Physicochemical Data

This compound is a halogenated derivative of 3-hydroxy-2-naphthoic acid. Its key quantitative properties are summarized below for easy reference and comparison.

PropertyValueSource
Molecular Weight 267.08 g/mol [1][2][3]
Chemical Formula C₁₁H₇BrO₃[1][2][3]
CAS Number 1779-11-9[1][2]
Melting Point 262 °C[2][3]
Boiling Point 420.3 ± 35.0 °C (Predicted)[2][3]
Density 1.772 ± 0.06 g/cm³ (Predicted)[2][3]
Appearance White to yellow powder/crystal[1][3]
Purity >98.0% (GC/T or HPLC)[1]

Synthesis Protocol

A documented method for the synthesis of this compound involves the dehalogenation of a dibrominated precursor. The following protocol is adapted from established procedures.[2]

Objective: To synthesize this compound from 4,7-dibromo-3-hydroxy-2-naphthoic acid.

Materials:

  • 4,7-dibromo-3-hydroxy-2-naphthoic acid (0.116 mol, 40g)

  • Glacial acetic acid (500 ml)

  • Tin powder (0.153 mol, 18g)

  • Concentrated hydrochloric acid (130 ml)

  • Water (for washing)

  • 1L three-necked flask

  • Stirring apparatus

  • Heating mantle with reflux condenser

  • Filtration apparatus

Procedure:

  • To a 1L three-necked flask, add 40g of 4,7-dibromo-3-hydroxy-2-naphthoic acid and 500ml of glacial acetic acid.

  • Stir the mixture until a homogeneous suspension is formed.

  • Sequentially add 18g of tin powder and 130ml of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to 125°C and maintain a reflux for 12 hours.

  • After the reflux period, allow the mixture to cool and then add 300ml of water.

  • Continue stirring until the mixture reaches room temperature.

  • Filter the resulting precipitate and wash the filter cake with water (2 x 200ml).

  • Dry the collected solid in an oven to obtain the final product.

This protocol reportedly yields approximately 29.9g of this compound, corresponding to a yield of 96.5%.[2]

Synthetic Workflow

The synthesis of this compound can be visualized as a multi-step chemical process. The diagram below illustrates the workflow from starting materials to the final product.

G Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_process Reaction cluster_workup Workup and Purification cluster_product Final Product 4,7-dibromo-3-hydroxy-2-naphthoic_acid 4,7-dibromo-3-hydroxy-2-naphthoic acid Mixing Mixing and Stirring 4,7-dibromo-3-hydroxy-2-naphthoic_acid->Mixing Tin_powder Tin powder Tin_powder->Mixing Glacial_acetic_acid Glacial acetic acid Glacial_acetic_acid->Mixing Conc_HCl Conc. Hydrochloric acid Conc_HCl->Mixing Reflux Reflux at 125°C for 12h Mixing->Reflux Quenching Addition of Water Reflux->Quenching Filtration Filtration and Washing Quenching->Filtration Drying Drying Filtration->Drying Final_Product This compound Drying->Final_Product

Caption: Synthetic pathway for this compound.

References

A Comprehensive Technical Guide to the Safety and Handling of 7-Bromo-3-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

This technical guide provides an in-depth overview of the safety and handling procedures for 7-Bromo-3-hydroxy-2-naphthoic acid (CAS No. 1779-11-9). The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, minimizing risks and ensuring a safe working environment.

Chemical Identification and Properties

This compound is a brominated aromatic carboxylic acid. Its key identifiers and physical properties are summarized below.

PropertyValue
Chemical Name This compound
Synonyms 7-Bromo-3-hydroxy-2-naphthalenecarboxylic acid
CAS Number 1779-11-9
Molecular Formula C₁₁H₇BrO₃
Molecular Weight 267.08 g/mol
Appearance White to yellow powder or crystal
Purity Typically ≥98.0% (HPLC)

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

GHS Classification Summary

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Skin Corrosion/Irritation2H315WarningCauses skin irritation.
Serious Eye Damage/Eye Irritation2H319WarningCauses serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)3H335WarningMay cause respiratory irritation.

Hazard Pictogram:

alt text

Toxicological Information

Due to the lack of specific data for this compound, it is prudent to handle it with care, assuming a toxicological profile consistent with an irritant and a compound with potential for long-term health effects if exposure is not controlled.

Signaling Pathways of Toxicity:

Specific signaling pathways for the toxic effects of this compound have not been elucidated. For many irritant compounds, the mechanism of action involves disruption of cell membranes, leading to inflammatory responses.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure safety.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[4]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5][6]

Personal Protective Equipment (PPE):

The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety goggles or safety glasses with side shields that conform to EN166 (EU) or NIOSH (US) standards are required.[5] A face shield may be necessary when there is a risk of splashing or significant dust generation.[4]
Skin Protection A chemical-resistant lab coat must be worn and kept fully buttoned.[4] Chemical-resistant gloves (e.g., nitrile or butyl rubber) should be worn.[7] Gloves should be inspected before use and changed immediately if contaminated.[4] Fully enclosed shoes are mandatory.[4]
Respiratory Protection If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator (e.g., N95 dust mask or a full-face respirator with appropriate cartridges) is required.[4][7]

Handling Procedures:

  • Avoid the formation and accumulation of dust.[5]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[8]

  • Prevent contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

  • Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[9]

Storage:

  • Store in a tightly closed, labeled container in a cool, dry, and well-ventilated area.[6][8]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

First Aid and Emergency Procedures

In case of exposure, immediate action is critical. The following table outlines the recommended first aid measures.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: During a fire, irritating and toxic gases and vapors may be generated through thermal decomposition.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4. Avoid dust formation and inhalation.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[8]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local environmental regulations. This chemical should be treated as hazardous waste. Do not dispose of it in household waste or down the drain.

Experimental Protocols

Example of a General Protocol for Skin Irritation Assessment (based on OECD Guideline 439):

  • Test System: A reconstructed human epidermis (RhE) model is used.

  • Procedure: a. A small amount of the test chemical (in solid form) is applied topically to the surface of the RhE tissue. b. The tissue is incubated for a defined period (e.g., 60 minutes). c. The test chemical is removed by rinsing. d. The tissue is incubated for a post-exposure period (e.g., 42 hours).

  • Endpoint Measurement: Cell viability is determined using a quantitative assay (e.g., MTT assay).

  • Classification: If the mean cell viability is below a certain threshold (e.g., ≤ 50%), the chemical is classified as a skin irritant.

Example of a General Protocol for Eye Irritation Assessment (based on OECD Guideline 492):

  • Test System: A reconstructed human cornea-like epithelium (RhCE) model is used.

  • Procedure: a. The test chemical is applied to the surface of the RhCE tissue. b. The tissue is incubated for a short exposure period. c. The chemical is rinsed off. d. The tissue is incubated for a post-exposure period.

  • Endpoint Measurement: Cell viability is measured (e.g., using an MTT assay).

  • Classification: The chemical is classified based on the reduction in tissue viability.

Visualizations

The following diagrams illustrate key safety and handling concepts for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal a Assess Hazards (Review SDS) b Select & Inspect PPE a->b c Prepare Engineering Controls (Fume Hood, Eyewash) b->c d Weighing & Transfer (Minimize Dust) c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Segregate & Label Waste f->g h Properly Remove PPE g->h j Store Waste in Designated Area g->j i Wash Hands h->i k Arrange for Hazardous Waste Pickup j->k

Caption: General workflow for the safe handling of this compound.

HazardResponseLogic cluster_hazards Hazard Identification hazards H315: Skin Irritation H319: Eye Irritation H335: Respiratory Irritation ppe Wear Appropriate PPE (P280) hazards:h1_skin->ppe hazards:h2_eye->ppe ventilation Use in Well-Ventilated Area (P271) hazards:h3_resp->ventilation avoid_inhalation Avoid Breathing Dust (P261) hazards:h3_resp->avoid_inhalation skin_contact IF ON SKIN: Wash with plenty of water (P302 + P352) ppe->skin_contact eye_contact IF IN EYES: Rinse cautiously with water (P305 + P351 + P338) ppe->eye_contact inhalation IF INHALED: Remove to fresh air (P304 + P340) ventilation->inhalation hygiene Wash Hands Thoroughly (P264) avoid_inhalation->inhalation

Caption: Logical relationship between hazard identification, prevention, and response.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 3-Hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on 3-hydroxy-2-naphthoic acid. Due to the presence of both an activating hydroxyl group and a deactivating carboxylic acid group on the naphthalene scaffold, the regioselectivity of these reactions is a subject of significant interest in synthetic organic chemistry, particularly for the development of novel pharmaceutical intermediates and other fine chemicals. This document outlines the theoretical basis for the directing effects of these substituents, presents predicted outcomes for various EAS reactions, and provides generalized experimental protocols.

Introduction

3-Hydroxy-2-naphthoic acid, also known as BON acid, is a valuable chemical intermediate, primarily utilized in the manufacturing of azo dyes and pigments.[1] Its naphthalene ring system is susceptible to electrophilic attack, allowing for the introduction of a wide range of functional groups. The regiochemical outcome of such substitutions is governed by the interplay of the electronic effects of the existing hydroxyl (-OH) and carboxylic acid (-COOH) substituents.

Theoretical Background: Directing Effects of Substituents

The hydroxyl group at the C-3 position is a powerful activating group and an ortho, para-director. It donates electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at these positions. Conversely, the carboxylic acid group at the C-2 position is a deactivating group and a meta-director, withdrawing electron density from the ring.

In the context of the 3-hydroxy-2-naphthoic acid molecule, the C-4 position is ortho to the activating hydroxyl group, while the C-1 position is also ortho but sterically hindered by the peri-hydrogen at C-8. The positions meta to the deactivating carboxylic acid group are C-4 and C-7. The powerful activating effect of the hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the C-4 position. Azo coupling reactions, a well-known electrophilic substitution on this substrate, are reported to occur at the position adjacent to the hydroxyl group, which corresponds to the C-4 position.[1]

Key Electrophilic Aromatic Substitution Reactions

While specific literature on direct electrophilic aromatic substitution on 3-hydroxy-2-naphthoic acid is limited, we can predict the outcomes and provide general methodologies for common EAS reactions based on established chemical principles.

Azo Coupling

Azo coupling is a characteristic reaction for activated aromatic compounds like phenols and naphthols. The reaction of 3-hydroxy-2-naphthoic acid with a diazonium salt is anticipated to yield a 4-arylazo derivative.

Table 1: Predicted Product and Conditions for Azo Coupling

ReactionReagentCatalyst/ConditionsMajor ProductPredicted Yield
Azo CouplingAryl diazonium saltAqueous alkaline solution, 0-5 °C4-(Arylazo)-3-hydroxy-2-naphthoic acidHigh
Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring. Due to the activating effect of the hydroxyl group, milder nitrating conditions are advisable to avoid over-reaction and degradation.

Table 2: Predicted Product and Conditions for Nitration

ReactionReagentCatalyst/ConditionsMajor ProductPredicted Yield
NitrationDilute HNO₃Acetic acid, low temperature4-Nitro-3-hydroxy-2-naphthoic acidModerate to High
Halogenation

Halogenation involves the introduction of a halogen (e.g., Br, Cl). Similar to nitration, the activated ring is expected to react readily.

Table 3: Predicted Product and Conditions for Halogenation

ReactionReagentCatalyst/ConditionsMajor ProductPredicted Yield
BrominationBr₂Acetic acid or CCl₄4-Bromo-3-hydroxy-2-naphthoic acidHigh
ChlorinationSO₂Cl₂-4-Chloro-3-hydroxy-2-naphthoic acidHigh
Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H). The reaction is typically reversible and can be controlled by temperature.

Table 4: Predicted Product and Conditions for Sulfonation

ReactionReagentCatalyst/ConditionsMajor ProductPredicted Yield
SulfonationConcentrated H₂SO₄Low temperature3-Hydroxy-4-sulfo-2-naphthoic acidModerate
Friedel-Crafts Reactions

Friedel-Crafts reactions are generally not successful on strongly deactivated rings. The presence of the deactivating carboxylic acid group, and the potential for the Lewis acid catalyst to complex with the hydroxyl and carboxyl groups, makes Friedel-Crafts alkylation and acylation of 3-hydroxy-2-naphthoic acid challenging. These reactions are expected to proceed with low yield, if at all.

Table 5: Predicted Outcome for Friedel-Crafts Reactions

ReactionReagentCatalystMajor ProductPredicted Yield
Friedel-Crafts AcylationAcyl chlorideAlCl₃Likely no reaction or complex mixtureVery Low
Friedel-Crafts AlkylationAlkyl halideAlCl₃Likely no reaction or complex mixtureVery Low

Experimental Protocols

The following are generalized experimental protocols. Researchers should optimize these conditions for their specific needs and exercise appropriate safety precautions.

General Procedure for Azo Coupling
  • Dissolve the aromatic amine in dilute hydrochloric acid and cool to 0-5 °C in an ice bath.

  • Add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, dissolve 3-hydroxy-2-naphthoic acid in an aqueous sodium hydroxide solution and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the alkaline solution of 3-hydroxy-2-naphthoic acid with vigorous stirring.

  • Maintain the temperature at 0-5 °C for 30 minutes to an hour.

  • Collect the precipitated azo dye by vacuum filtration, wash with cold water, and dry.

General Procedure for Nitration
  • Dissolve 3-hydroxy-2-naphthoic acid in glacial acetic acid and cool the mixture in an ice bath.

  • Slowly add a cooled mixture of nitric acid and acetic acid dropwise with stirring, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

General Procedure for Bromination
  • Dissolve 3-hydroxy-2-naphthoic acid in a suitable solvent such as glacial acetic acid or carbon tetrachloride.

  • Add a solution of bromine in the same solvent dropwise with stirring at room temperature.

  • Stir the reaction mixture until the bromine color disappears.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the product by recrystallization.

Visualizations

Directing Effects in Electrophilic Aromatic Substitution

G cluster_0 3-Hydroxy-2-naphthoic Acid cluster_1 Substituents cluster_2 Electrophilic Attack C10H6 Naphthalene Ring C4 Most Favorable Position (C-4) OH Hydroxyl (-OH) Activating Ortho, Para-Director OH->C10H6 Donates e⁻ density COOH Carboxylic Acid (-COOH) Deactivating Meta-Director COOH->C10H6 Withdraws e⁻ density E+ Electrophile (E⁺) E+->C4 Attacks

Caption: Directing effects of substituents on 3-hydroxy-2-naphthoic acid.

General Experimental Workflow for Electrophilic Aromatic Substitution

G A 1. Starting Material (3-Hydroxy-2-naphthoic Acid) B 2. Reagent Addition (Electrophile Precursor) A->B C 3. Reaction (Controlled Temperature) B->C D 4. Quenching/Precipitation C->D E 5. Isolation (Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: General workflow for electrophilic substitution reactions.

Characterization Data

The products of these reactions can be characterized using standard analytical techniques. The following table summarizes expected spectroscopic data for the parent compound.

Table 6: Spectroscopic Data for 3-Hydroxy-2-naphthoic acid

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ ~13.0 (s, 1H, COOH), δ ~11.5 (s, 1H, OH), δ 7.2-8.5 (m, 6H, Ar-H)
¹³C NMR (DMSO-d₆)δ ~172 (C=O), δ ~155 (C-OH), aromatic signals between δ 110-135
IR (KBr)~3400-2500 cm⁻¹ (broad, OH and COOH), ~1680 cm⁻¹ (C=O), ~1600, 1500 cm⁻¹ (C=C aromatic)

Substituted derivatives will show additional signals corresponding to the newly introduced functional groups and shifts in the aromatic proton and carbon signals consistent with their electronic effects and position on the naphthalene ring.

Conclusion

The electrophilic aromatic substitution of 3-hydroxy-2-naphthoic acid presents a synthetically useful pathway for the generation of a variety of functionalized naphthalene derivatives. The strong activating and ortho, para-directing effect of the hydroxyl group is predicted to be the dominant factor in determining the regioselectivity of these reactions, favoring substitution at the C-4 position. While further experimental validation is required to determine precise reaction conditions and yields, the theoretical framework and generalized protocols provided in this guide offer a solid foundation for researchers exploring the chemistry of this versatile intermediate.

References

Unlocking the Potential of 7-Bromo-3-hydroxy-2-naphthoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 7-Bromo-3-hydroxy-2-naphthoic acid emerges as a versatile scaffold with significant, yet largely untapped, potential in medicinal chemistry and chemical biology. This in-depth technical guide explores the core research applications of this compound, drawing insights from its chemical properties, the established biological activities of its parent molecule, 3-hydroxy-2-naphthoic acid, and the strategic role of bromine in drug design.

While direct research applications of this compound are not extensively documented, its structural features point towards its utility as a key intermediate in the synthesis of novel therapeutic agents and chemical probes. The strategic placement of the bromine atom on the naphthoic acid backbone can significantly influence the physicochemical and pharmacological properties of its derivatives, offering a valuable tool for lead optimization in drug discovery.

Core Physicochemical Properties

A solid understanding of the fundamental properties of this compound is crucial for its application in research.

PropertyValueReference
Molecular Formula C₁₁H₇BrO₃[1][2]
Molecular Weight 267.08 g/mol [1][2]
Melting Point 262 °C[3]
Appearance White to yellow powder/crystal[1]
Purity >98.0% (GC)(T)[1]

The Strategic Advantage of Bromination in Drug Design

The introduction of a bromine atom into a molecule, a process known as bromination, is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of a compound.[1][4] The presence of bromine in the 7-position of the 3-hydroxy-2-naphthoic acid scaffold can confer several advantages:

  • Enhanced Therapeutic Activity: Bromine can increase the potency and efficacy of a drug molecule through favorable interactions with biological targets.[1][4]

  • Improved Pharmacokinetics: Bromination can positively influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, potentially leading to a longer duration of action.[1][4]

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to tighter binding of a ligand to its receptor, thereby enhancing its biological effect.[1]

  • Increased Lipophilicity: The introduction of bromine generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

However, it is also important to consider that bromination can sometimes lead to increased toxicity or bioaccumulation.[1]

Potential Research Applications Based on Analogous Structures

The research utility of this compound can be inferred from the known biological activities of its parent compound, 3-hydroxy-2-naphthoic acid, and other substituted naphthoic acids. These compounds have shown promise in several key areas of research, particularly as modulators of the Aryl Hydrocarbon Receptor (AhR) and as inhibitors of 5-lipoxygenase (5-LOX).

Aryl Hydrocarbon Receptor (AhR) Modulation

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in regulating a variety of cellular processes, including xenobiotic metabolism, immune responses, and cell differentiation.[5][6] Dysregulation of AhR signaling has been implicated in various diseases, including cancer and inflammatory disorders.

Certain substituted naphthoic acids have been identified as modulators of AhR activity.[5][6] For instance, 1,4-dihydroxy-2-naphthoic acid, a bacterial metabolite, is a known AhR agonist with anti-inflammatory properties.[5] Given this precedent, derivatives of this compound could be synthesized and screened for their ability to act as agonists or antagonists of the AhR. The bromine substituent could play a critical role in modulating the affinity and selectivity of these compounds for the AhR, potentially leading to the discovery of novel therapeutic agents for immune-mediated diseases or cancer.

Below is a simplified representation of the canonical AhR signaling pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Naphthoic Acid Derivative) AhR_complex AhR-Hsp90-XAP2-p23 Complex Ligand->AhR_complex Binding & Conformational Change AhR_active Activated Ligand-AhR Complex AhR_complex->AhR_active Activation ARNT ARNT AhR_active->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding to DNA Target_Genes Target Gene Expression (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Transcription Activation

Figure 1: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
5-Lipoxygenase (5-LOX) Inhibition

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[7][8] Inhibition of 5-LOX is a validated therapeutic strategy for treating inflammatory diseases such as asthma and arthritis. Several 2-substituted-1-naphthols have been reported as potent 5-LOX inhibitors.[7][9]

The 3-hydroxy-2-naphthoic acid scaffold shares structural similarities with these known inhibitors. Therefore, derivatives of this compound, such as amides and esters, could be synthesized and evaluated for their 5-LOX inhibitory activity. The electronic and steric properties of the bromine atom could influence the binding of these derivatives to the active site of the enzyme, potentially leading to the development of novel anti-inflammatory agents.

Here is a simplified workflow for the screening of potential 5-LOX inhibitors.

LOX_Inhibitor_Screening cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_optimization Lead Optimization Start_Mat 7-Bromo-3-hydroxy- 2-naphthoic acid Derivatives Synthesize Derivatives (Amides, Esters, etc.) Start_Mat->Derivatives Assay 5-Lipoxygenase Inhibition Assay Derivatives->Assay Data Determine IC50 values Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Figure 2: Workflow for Screening 5-LOX Inhibitors.

Experimental Protocols

To facilitate research in this area, the following are generalized experimental protocols for the synthesis of derivatives of 3-hydroxy-2-naphthoic acid and for a 5-lipoxygenase inhibition assay. These protocols can be adapted for this compound.

Synthesis of 3-Hydroxy-2-naphthoic Acid Amides

This protocol describes a general method for the synthesis of amides from 3-hydroxy-2-naphthoic acid.

Materials:

  • 3-Hydroxy-2-naphthoic acid

  • Thionyl chloride

  • Appropriate amine

  • Anhydrous solvent (e.g., toluene, N-methylpyrrolidone)

  • Base (e.g., sodium carbonate, triethylamine)

Procedure:

  • Formation of the Acid Chloride: In a round-bottom flask, suspend 3-hydroxy-2-naphthoic acid in an anhydrous solvent. Add a catalytic amount of DMF. Slowly add thionyl chloride and reflux the mixture until the reaction is complete (monitored by TLC).[10]

  • Amide Formation: In a separate flask, dissolve the desired amine and a base in an anhydrous solvent. Cool the solution in an ice bath. Slowly add the solution of the acid chloride to the amine solution.[10]

  • Work-up: After the reaction is complete, quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

5-Lipoxygenase Inhibition Assay (Cell-based)

This protocol outlines a general procedure for assessing the 5-LOX inhibitory activity of test compounds in a cell-based assay.

Materials:

  • Rat basophilic leukemia (RBL-1) cells

  • Test compounds (dissolved in DMSO)

  • Arachidonic acid

  • Calcium ionophore (e.g., A23187)

  • Assay buffer (e.g., PBS)

  • ELISA kit for leukotriene B4 (LTB4)

Procedure:

  • Cell Culture: Culture RBL-1 cells in appropriate media and conditions.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds for a specified time.

  • Stimulation: Stimulate the cells with arachidonic acid and a calcium ionophore to induce LTB4 production.

  • Quantification of LTB4: After incubation, centrifuge the cell suspension and collect the supernatant. Measure the concentration of LTB4 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of LTB4 production for each compound concentration and determine the IC50 value.

Quantitative Data for Naphthoic Acid Derivatives

The following table summarizes the 5-lipoxygenase inhibitory activity of some 2-substituted-1-naphthols, which are structurally related to derivatives of 3-hydroxy-2-naphthoic acid. This data can serve as a benchmark for newly synthesized compounds.

CompoundR-group at 2-position5-LOX IC₅₀ (µM)Reference
1 -CH₂-Ph0.01 - 0.2[7]
2 -CH₂-(4-Cl-Ph)~0.02[7]
3 -CH₂-(4-F-Ph)~0.02[7]
4 -CH₂-(4-MeO-Ph)~0.05[7]

Conclusion

This compound represents a promising starting point for the development of novel chemical probes and therapeutic agents. Its strategic bromination offers a powerful tool for medicinal chemists to fine-tune the properties of its derivatives. By leveraging the known biological activities of related naphthoic acid compounds, particularly as modulators of the Aryl Hydrocarbon Receptor and inhibitors of 5-lipoxygenase, researchers can explore new avenues for the treatment of cancer, inflammatory diseases, and other conditions. The experimental protocols and structure-activity relationship data provided in this guide offer a solid foundation for initiating such research endeavors.

References

Methodological & Application

Application Notes and Protocols: 7-Bromo-3-hydroxy-2-naphthoic acid as a Precursor for Novel Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 7-Bromo-3-hydroxy-2-naphthoic acid as a versatile precursor for the synthesis of novel inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. The following sections detail the rationale, a proposed synthetic methodology, protocols for enzymatic assays, and the relevant biological signaling context.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) plays a crucial role in cellular signal transduction by dephosphorylating tyrosine residues on various protein substrates. Notably, PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins).[1] This action attenuates the insulin signal, and overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes.[1] Furthermore, PTP1B is involved in the leptin signaling pathway, which is critical for appetite regulation and energy homeostasis. By dephosphorylating Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade, PTP1B dampens leptin's effects, potentially contributing to obesity.[1] Consequently, the inhibition of PTP1B is a well-validated strategy for the development of therapeutics for metabolic disorders.

The scaffold of this compound presents a unique starting point for the design of PTP1B inhibitors. The naphthalene core can serve as a rigid backbone to position functional groups for optimal interaction with the enzyme's active site or allosteric sites. The bromo substituent offers a handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities. The hydroxyl and carboxylic acid groups can be engaged in hydrogen bonding and other interactions with key residues in the PTP1B active site.

Proposed Synthesis of PTP1B Inhibitors from this compound

While direct synthesis of PTP1B inhibitors from this compound is not extensively documented in publicly available literature, a plausible synthetic strategy can be devised based on established organic chemistry principles. The following protocol outlines a potential pathway to generate a library of derivatives for screening against PTP1B.

Experimental Protocol: Synthesis of Amide Derivatives

This protocol describes the synthesis of amide derivatives of this compound, a common strategy in medicinal chemistry to explore structure-activity relationships.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Various primary or secondary amines (e.g., benzylamine, piperidine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous THF.

    • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous THF.

    • Slowly add the amine solution to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This general protocol can be adapted to synthesize a variety of amide derivatives by using different amines in the coupling step.

PTP1B Inhibition Assay

The following protocol describes a general in vitro assay to determine the inhibitory activity of the synthesized compounds against PTP1B. The assay is based on the enzymatic hydrolysis of the substrate p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product, p-nitrophenol, that can be quantified spectrophotometrically.

Experimental Protocol: In Vitro PTP1B Inhibition Assay

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Synthesized inhibitor compounds dissolved in DMSO

  • Positive control (e.g., Suramin or a known PTP1B inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PTP1B in assay buffer.

    • Prepare a stock solution of pNPP in assay buffer.

    • Prepare serial dilutions of the inhibitor compounds and the positive control in DMSO.

  • Assay Protocol:

    • To each well of a 96-well plate, add 2 µL of the inhibitor solution (or DMSO for control).

    • Add 88 µL of the PTP1B enzyme solution to each well and incubate for 15 minutes at 37 °C.

    • Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution to each well.

    • Incubate the plate at 37 °C for 30 minutes.

    • Stop the reaction by adding 100 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of PTP1B activity) by fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The following table presents hypothetical IC₅₀ values for a series of synthesized derivatives of this compound. This data is for illustrative purposes to demonstrate how results would be presented, as specific experimental data for these compounds is not currently available in the searched literature.

Compound IDR Group (Amide)IC₅₀ (µM) against PTP1B
BHNA-01 Benzyl15.2
BHNA-02 4-Fluorobenzyl8.5
BHNA-03 4-Chlorobenzyl7.9
BHNA-04 4-Methoxybenzyl12.1
BHNA-05 Piperidin-1-yl25.8
BHNA-06 Morpholin-4-yl30.1
Positive Control Suramin5.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathways and Experimental Workflows

PTP1B Signaling Pathway

PTP1B negatively regulates key cellular signaling pathways, primarily the insulin and leptin pathways. The following diagram illustrates the central role of PTP1B in these cascades.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uuptake Glucose_Uuptake GLUT4->Glucose_Uuptake Glucose_Uptake Glucose Uptake Leptin Leptin LR Leptin Receptor Leptin->LR Binds JAK2 JAK2 LR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->JAK2 Dephosphorylates Inhibitor PTP1B Inhibitor Inhibitor->PTP1B Inhibits

PTP1B's role in insulin and leptin signaling.

Experimental Workflow

The following diagram outlines the logical workflow from the precursor molecule to the evaluation of PTP1B inhibitors.

Experimental_Workflow Precursor This compound Synthesis Chemical Synthesis (e.g., Amide Coupling) Precursor->Synthesis Derivatives Library of Derivatives Synthesis->Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Derivatives->Purification Screening In Vitro PTP1B Inhibition Assay Purification->Screening Data_Analysis IC50 Determination Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Workflow for developing PTP1B inhibitors.

References

Application Notes and Protocols for the Synthesis of Novel NMDA Receptor Modulators from 7-Bromo-3-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a potential N-methyl-D-aspartate (NMDA) receptor modulator starting from 7-Bromo-3-hydroxy-2-naphthoic acid. The proposed synthetic route involves a Suzuki-Miyaura cross-coupling reaction to introduce a phenyl group at the 7-position of the naphthoic acid backbone, followed by an amide formation to yield the final compound. Structure-activity relationship (SAR) studies of similar 2-naphthoic acid derivatives have demonstrated that such modifications can lead to potent allosteric modulators of NMDA receptors.[1][2][3] This application note includes a comprehensive experimental protocol, a summary of relevant quantitative data from existing literature, and visualizations of the NMDA receptor signaling pathway and the synthetic workflow.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission in the central nervous system.[4] Its dysfunction is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and chronic pain.[4][5] Consequently, the NMDA receptor is a significant target for therapeutic intervention.

Recent research has identified 2-naphthoic acid derivatives as a promising class of allosteric modulators of NMDA receptors.[1][2][6] Studies have shown that substitutions on the naphthoic acid scaffold, particularly at the 3-position with a hydroxyl group and further modifications with halogens and aryl groups, can significantly influence their inhibitory activity at different NMDA receptor subtypes.[1][2]

This protocol outlines a synthetic strategy to leverage these findings, using commercially available this compound as a starting material to generate a novel NMDA receptor modulator. The proposed target molecule, 7-phenyl-3-hydroxy-N-methyl-2-naphthamide, is designed based on the established SAR of related compounds.

NMDA Receptor Signaling Pathway

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. For the channel to open, both glutamate must bind to the GluN2 subunit and a co-agonist, either glycine or D-serine, must bind to the GluN1 subunit. At resting membrane potential, the channel is blocked by a magnesium ion (Mg2+). Depolarization of the postsynaptic membrane removes the Mg2+ block, allowing for the influx of calcium ions (Ca2+) and sodium ions (Na+), and the efflux of potassium ions (K+). The resulting increase in intracellular Ca2+ concentration activates a cascade of downstream signaling pathways, leading to various cellular responses, including gene expression changes and synaptic plasticity.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine_D-Serine Glycine / D-Serine Glycine_D-Serine->NMDA_Receptor Binds to GluN1 Mg2+ Mg2+ Mg2+->NMDA_Receptor Blocks Channel Ca2+ Ca2+ NMDA_Receptor->Ca2+ Ca2+ Influx Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca2+->Signaling_Cascades Activates Cellular_Response Cellular Response (Synaptic Plasticity, Gene Expression) Signaling_Cascades->Cellular_Response Leads to Depolarization Depolarization Depolarization->Mg2+ Relieves Block

Caption: Simplified NMDA receptor signaling pathway.

Experimental Protocols

This section details the proposed two-step synthesis of 7-phenyl-3-hydroxy-N-methyl-2-naphthamide from this compound.

Step 1: Suzuki-Miyaura Coupling

This step involves the palladium-catalyzed cross-coupling of this compound with phenylboronic acid to form 7-phenyl-3-hydroxy-2-naphthoic acid.

Materials:

  • This compound

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and a degassed aqueous solution of potassium carbonate.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, resulting in the precipitation of the product.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-phenyl-3-hydroxy-2-naphthoic acid.

Step 2: Amide Formation

This step describes the conversion of the carboxylic acid to the corresponding N-methyl amide using a peptide coupling reagent.

Materials:

  • 7-phenyl-3-hydroxy-2-naphthoic acid

  • Methylamine hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 7-phenyl-3-hydroxy-2-naphthoic acid in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add the coupling reagent (DCC or BOP) and stir the mixture at room temperature for 10 minutes.

  • In a separate flask, dissolve methylamine hydrochloride in anhydrous dichloromethane and add DIPEA. Stir for 10 minutes.

  • Add the methylamine solution to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-phenyl-3-hydroxy-N-methyl-2-naphthamide.

Synthesis_Workflow Start This compound Step1 Suzuki-Miyaura Coupling (Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃) Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Intermediate 7-phenyl-3-hydroxy-2-naphthoic acid Step2 Amide Formation (Methylamine, DCC/BOP, DIPEA) Intermediate->Step2 Purification2 Purification (Column Chromatography) Step2->Purification2 Final_Product 7-phenyl-3-hydroxy-N-methyl-2-naphthamide Purification1->Intermediate Purification2->Final_Product

Caption: Proposed synthetic workflow.

Quantitative Data

The following table summarizes the inhibitory activity of selected 2-naphthoic acid derivatives at different NMDA receptor subtypes, as reported in the literature. This data provides a reference for the expected potency of the newly synthesized compounds.

CompoundGluN1/GluN2A IC₅₀ (µM)GluN1/GluN2B IC₅₀ (µM)GluN1/GluN2C IC₅₀ (µM)GluN1/GluN2D IC₅₀ (µM)Reference
2-Naphthoic acid>30>30>30>30[1]
3-Hydroxy-2-naphthoic acid>30>3015.111.5[1]
UBP618 (1-Bromo-6-phenyl-3-hydroxy-2-naphthoic acid)2.12.31.92.0[1][3][7]

Conclusion

The provided protocol offers a rational and experimentally detailed approach for the synthesis of novel NMDA receptor modulators based on the this compound scaffold. The synthetic strategy is supported by existing literature on the structure-activity relationships of 2-naphthoic acid derivatives as allosteric inhibitors of NMDA receptors. The successful synthesis and subsequent pharmacological evaluation of these compounds could lead to the discovery of new therapeutic agents for the treatment of various neurological and psychiatric disorders. Further optimization of the synthetic protocol and exploration of a wider range of substituents on the naphthoic acid core are encouraged to develop modulators with improved potency and subtype selectivity.

References

Application Note: High-Yield, Tunable Synthesis of Gold Nanorods Using 7-Bromo-3-hydroxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of monodisperse gold nanorods (AuNRs) with tunable aspect ratios using 7-Bromo-3-hydroxy-2-naphthoic acid as an aromatic additive. This method, adapted from the work of Ye et al. and Wang et al., offers a significant improvement over traditional seed-mediated synthesis by reducing the required concentration of the cytotoxic surfactant cetyltrimethylammonium bromide (CTAB).[1][2][3] The addition of this compound facilitates greater control over the final dimensions of the nanorods, resulting in a tunable longitudinal surface plasmon resonance (LSPR) in the near-infrared (NIR) region, a critical feature for biomedical applications such as photothermal therapy and bioimaging. This document outlines the necessary reagents, a step-by-step experimental protocol, and expected outcomes, supported by quantitative data and workflow diagrams.

Introduction

Gold nanorods are of significant interest in biomedical research due to their unique optical and electronic properties, which are highly dependent on their size and shape.[4][5] The seed-mediated growth method is a common approach for AuNR synthesis, where small gold nanoparticles act as seeds for the anisotropic growth of rods in a growth solution.[4][5] This growth is typically directed by the surfactant CTAB. However, the high concentrations of CTAB required are a major drawback due to its cellular toxicity.

Recent advancements have shown that the use of aromatic additives, such as this compound, can significantly reduce the necessary CTAB concentration while improving the monodispersity and dimensional tunability of the synthesized AuNRs.[1][2][6] These additives are believed to interact with the CTAB micelles, influencing the surfactant's packing and consequently the growth kinetics of the nanorods. This protocol provides a reproducible method for synthesizing high-quality AuNRs using this compound, offering researchers a reliable pathway to produce tailored nanomaterials for their specific applications.

Experimental Protocols

This protocol is divided into two main stages: the synthesis of the gold seed solution and the preparation of the growth solution for the cultivation of gold nanorods.

Materials and Reagents
  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Cetyltrimethylammonium bromide (CTAB)

  • This compound (7-BrHNA)

  • Silver nitrate (AgNO₃)

  • Ascorbic acid (AA)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Deionized water (DI H₂O, 18.2 MΩ·cm)

Protocol 1: Synthesis of Gold Seed Solution
  • Preparation of CTAB Solution: Prepare a 0.20 M CTAB solution by dissolving 7.288 g of CTAB in 100 mL of warm DI H₂O.

  • Preparation of Gold Seed Stock: In a 20 mL scintillation vial, add 5 mL of the 0.20 M CTAB solution.

  • To this solution, add 5 mL of 0.50 mM HAuCl₄.

  • While stirring vigorously, inject 0.60 mL of ice-cold, freshly prepared 10 mM NaBH₄ solution.

  • The solution color will rapidly change to brownish-yellow, indicating the formation of seed nanoparticles.

  • Continue stirring for 2 minutes and then keep the seed solution undisturbed at 25 °C for at least 30 minutes before use.

Protocol 2: Synthesis of Gold Nanorods using 7-BrHNA
  • Preparation of Growth Solution: In a 100 mL flask, dissolve 1.08 g of CTAB and 0.0612 g of 7-BrHNA in 30 mL of warm DI H₂O (approximately 30 °C).

  • Add 0.96 mL of 4 mM AgNO₃ solution to the flask and allow it to stand for 15 minutes.

  • Add 30 mL of 1 mM HAuCl₄ solution.

  • Under slow stirring (400 rpm), add 100 µL of 1 M HCl and continue stirring for 15 minutes.

  • Reduction of Gold Precursor: Add 70 µL of 78.8 mM ascorbic acid and stir gently until the solution becomes colorless.

  • Nanorod Growth: Swiftly inject 12 µL of the prepared gold seed solution into the growth solution.

  • The solution will gradually change color over a period of minutes to hours as the nanorods form. The final color will depend on the aspect ratio of the nanorods.

  • Allow the reaction to proceed for at least 6 hours at 28-30 °C to ensure complete growth.

Data Presentation

The following tables summarize the typical quantitative data obtained from the synthesis of gold nanorods using this compound. The precise values can be tuned by varying the concentrations of AgNO₃, ascorbic acid, and the amount of seed solution added.

Table 1: Influence of 7-BrHNA on Gold Nanorod Synthesis

AdditiveCTAB Concentration (M)LSPR Wavelength (nm)Reference
None0.1~760[2]
7-BrHNA0.05920[3]

Table 2: Effect of HCl on LSPR with 7-BrHNA

AdditiveHCl AdditionLSPR Wavelength (nm)Reference
7-BrHNAWithout HClIncreases with 7-BrHNA concentration[3]
7-BrHNAWith HCl (300 µL)920[3]

Visualizations

Gold Nanorod Synthesis Workflow

The following diagram illustrates the seed-mediated growth process for gold nanorods using this compound.

Gold_Nanorod_Synthesis cluster_seed Seed Solution Preparation cluster_growth Growth Solution Preparation cluster_final Nanorod Formation s1 0.2M CTAB Solution s_mix Mixing & Vigorous Stirring s1->s_mix s2 0.5mM HAuCl4 s2->s_mix s3 10mM NaBH4 (ice-cold) s3->s_mix Injection s_out Gold Seed Solution (~4nm spheres) s_mix->s_out f_inject Seed Injection s_out->f_inject g1 CTAB + 7-BrHNA in DI Water g_mix1 Mixing g1->g_mix1 g2 4mM AgNO3 g2->g_mix1 g3 1mM HAuCl4 g3->g_mix1 g4 78.8mM Ascorbic Acid g_mix2 Reduction g4->g_mix2 g_mix1->g_mix2 g_out Colorless Growth Solution g_mix2->g_out g_out->f_inject f_growth Anisotropic Growth (28-30°C, ~6h) f_inject->f_growth f_out Gold Nanorods f_growth->f_out

Caption: Workflow for Gold Nanorod Synthesis.

Proposed Role of 7-BrHNA in Anisotropic Growth

The diagram below illustrates the proposed mechanism by which this compound influences the anisotropic growth of gold nanorods.

Mechanism cluster_binding Preferential Binding ctab CTAB Micelles complex CTAB/7-BrHNA Complex ctab->complex brhna 7-BrHNA brhna->complex binding Complex binds to specific crystallographic facets of the seed complex->binding seed Gold Nanoseed seed->binding growth Anisotropic Growth binding->growth Directs Au deposition nanorod Gold Nanorod growth->nanorod

Caption: Role of 7-BrHNA in Directing Growth.

Conclusion

The use of this compound as an additive in the seed-mediated synthesis of gold nanorods provides a robust and reproducible method for generating high-quality, monodisperse nanoparticles with tunable LSPR. This approach mitigates the issue of CTAB toxicity by reducing its required concentration, making the resulting nanorods more suitable for biomedical applications. The detailed protocol and supporting data presented in this application note offer a valuable resource for researchers aiming to produce customized gold nanorods for advanced research in drug delivery, bioimaging, and diagnostics.

References

Application Notes and Protocols for the Synthesis of 7-Bromo-3-(benzyloxy)-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed experimental procedure for the synthesis of 7-Bromo-3-(benzyloxy)-2-naphthoic acid via the O-alkylation of 7-Bromo-3-hydroxy-2-naphthoic acid with benzyl bromide. This reaction is a fundamental transformation in organic synthesis, particularly in the preparation of protected intermediates for the development of novel pharmaceutical agents and functional materials. The protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

This compound is a substituted derivative of 3-hydroxy-2-naphthoic acid, an important precursor in the manufacturing of azo dyes and pigments.[1] The benzylation of the hydroxyl group serves to protect it from undesired reactions in subsequent synthetic steps. The following protocol outlines the necessary reagents, conditions, and work-up procedures to achieve the desired product.

Reaction Scheme

The overall reaction involves the deprotonation of the phenolic hydroxyl group of this compound by a suitable base, followed by nucleophilic attack of the resulting phenoxide on benzyl bromide to yield the corresponding benzyl ether.

Chemical Equation:

Experimental Protocol

This protocol is based on general methods for O-alkylation of phenolic compounds.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound1779-11-9267.082.67 g10.0
Benzyl bromide100-39-0171.041.5 mL12.0
Potassium Carbonate (K₂CO₃)584-08-7138.212.76 g20.0
N,N-Dimethylformamide (DMF)68-12-273.0950 mL-
Ethyl acetate (EtOAc)141-78-688.11100 mL-
1 M Hydrochloric acid (HCl)7647-01-036.4650 mL-
Saturated Sodium Chloride (Brine)7647-14-558.4450 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.375 g-

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add this compound (2.67 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. To this mixture, add benzyl bromide (1.5 mL, 12.0 mmol) dropwise using a syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water.

  • Acidification: Acidify the aqueous mixture to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 7-Bromo-3-(benzyloxy)-2-naphthoic acid.

Data Presentation

Table 1: Summary of Reaction Parameters and Results

ParameterValue
Starting MaterialThis compound
ReagentsBenzyl bromide, Potassium Carbonate
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature60-70 °C
Reaction Time4-6 hours
Theoretical Yield (g)3.57 g
Actual Yield (g)To be determined experimentally
Percent Yield (%)To be calculated
Melting Point (°C)To be determined experimentally
Purity (e.g., by HPLC, NMR)To be determined experimentally

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 7-Bromo-3-(benzyloxy)-2-naphthoic acid.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Mix Reactants & Base (this compound + K₂CO₃ in DMF) add_benzyl_bromide 2. Add Benzyl Bromide start->add_benzyl_bromide heat 3. Heat and Stir (60-70°C, 4-6h) add_benzyl_bromide->heat quench 4. Quench with Water heat->quench acidify 5. Acidify with HCl quench->acidify extract 6. Extract with EtOAc acidify->extract wash 7. Wash with Water & Brine extract->wash dry 8. Dry and Concentrate wash->dry purify 9. Purify (Recrystallization or Chromatography) dry->purify product Final Product: 7-Bromo-3-(benzyloxy)-2-naphthoic acid purify->product

Figure 1. Experimental workflow for the synthesis of 7-Bromo-3-(benzyloxy)-2-naphthoic acid.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Benzyl bromide is a lachrymator and is corrosive. Handle with care.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be absorbed through the skin. Avoid contact.

  • Hydrochloric acid is corrosive. Handle with care.

Characterization

The final product should be characterized by appropriate analytical techniques to confirm its identity and purity. Recommended methods include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

This protocol provides a comprehensive guide for the synthesis of 7-Bromo-3-(benzyloxy)-2-naphthoic acid. Researchers should adapt the procedure as necessary based on their specific experimental setup and available resources.

References

Application of Cesium Carbonate in Reactions of 7-Bromo-3-hydroxy-2-naphthoic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of cesium carbonate in various chemical transformations involving 7-Bromo-3-hydroxy-2-naphthoic acid. This versatile building block is a key intermediate in the synthesis of numerous compounds of medicinal and material science interest.

Cesium carbonate (Cs₂CO₃) has emerged as a highly effective base in a multitude of organic reactions due to its high solubility in organic solvents, large ionic radius, and the "cesium effect," which can lead to enhanced reactivity and yields.[1][2] In the context of this compound, cesium carbonate is an excellent choice of base for several critical transformations, including palladium-catalyzed cross-coupling reactions and O-alkylation. Its milder basicity compared to alkoxides allows for greater functional group tolerance.[3]

Key Applications and Protocols

This guide details protocols for four key reactions of this compound where cesium carbonate can be effectively employed:

  • Buchwald-Hartwig Amination: For the synthesis of 7-amino-3-hydroxy-2-naphthoic acid derivatives.

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond at the 7-position.

  • Sonogashira Coupling: For the introduction of an alkynyl group at the 7-position.

  • O-Alkylation: For the derivatization of the hydroxyl and carboxylic acid moieties.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4][5] For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 7-position, creating valuable intermediates for drug discovery. Cesium carbonate is a frequently used base in these reactions, often providing high yields where other bases may fail.[4][6]

Experimental Protocol

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) Acetate (0.03 mmol, 3 mol%), and BINAP (0.06 mmol, 6 mol%).

  • Add Cesium Carbonate (2.5 mmol, 2.5 equiv.).

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene (5 mL) and anhydrous DMF (1 mL) via syringe, followed by the amine (1.2 mmol, 1.2 equiv.).

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 16-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data
AmineProductExpected Yield (%)
Aniline7-(Phenylamino)-3-hydroxy-2-naphthoic acid80-90
Morpholine3-Hydroxy-7-morpholino-2-naphthoic acid75-85
Benzylamine7-(Benzylamino)-3-hydroxy-2-naphthoic acid70-80

Note: Yields are estimated based on analogous reactions and may require optimization for this specific substrate.[4]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Reactants: - this compound - Pd(OAc)₂/BINAP - Cs₂CO₃ solvents Add Solvents: - Toluene - DMF reagents->solvents amine Add Amine solvents->amine heat Heat at 100°C (16-24h) amine->heat filter Filter through Celite® heat->filter extract Aqueous Workup filter->extract purify Column Chromatography extract->purify product Final Product purify->product

Buchwald-Hartwig Amination Workflow

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction that couples an organoboron compound with an organic halide.[7] For this compound, this reaction enables the introduction of various aryl or vinyl substituents at the 7-position. Cesium carbonate is an effective base for this transformation, particularly in ligand-free systems or when milder conditions are required.[8]

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a dry round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and Cesium Carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Bis(dibenzylideneacetone)palladium(0) (0.01 mmol, 1 mol%) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane (5 mL) and anhydrous methanol (1 mL) via syringe.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC. Reaction times are typically in the range of 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data
Arylboronic AcidProductExpected Yield (%)
Phenylboronic acid3-Hydroxy-7-phenyl-2-naphthoic acid85-95
4-Methoxyphenylboronic acid3-Hydroxy-7-(4-methoxyphenyl)-2-naphthoic acid80-90
Pyridin-3-ylboronic acid3-Hydroxy-7-(pyridin-3-yl)-2-naphthoic acid70-80

Note: Yields are estimated based on analogous reactions and may require optimization.[8]

Suzuki_Miyaura_Pathway start This compound + Arylboronic Acid catalyst Pd(dba)₂ start->catalyst base Cs₂CO₃ start->base solvent Dioxane/MeOH, 80°C catalyst->solvent base->solvent product 7-Aryl-3-hydroxy-2-naphthoic acid solvent->product

Suzuki-Miyaura Reaction Pathway

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is valuable for the synthesis of complex molecules in medicinal chemistry and materials science.[9] For this compound, a copper-free Sonogashira coupling using cesium carbonate as the base can be advantageous to avoid copper-related side reactions.[10]

Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne

  • Bis(acetonitrile)palladium(II) chloride (Pd(CH₃CN)₂Cl₂)

  • cataCXium® A

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(CH₃CN)₂Cl₂ (0.025 equiv., 2.5 mol%), and cataCXium® A (0.05 equiv., 5.0 mol%).[10]

  • Add anhydrous 1,4-dioxane.[10]

  • Add Cesium Carbonate (2.0 equiv.).[10]

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the terminal alkyne (1.5 equiv.).[10]

  • Stir the reaction at 80-100 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data
Terminal AlkyneProductExpected Yield (%)
Phenylacetylene3-Hydroxy-7-(phenylethynyl)-2-naphthoic acid75-85
Trimethylsilylacetylene3-Hydroxy-7-((trimethylsilyl)ethynyl)-2-naphthoic acid80-90
1-Hexyne3-Hydroxy-7-(hex-1-yn-1-yl)-2-naphthoic acid70-80

Note: Yields are estimated based on analogous reactions and may require optimization for this specific substrate.[10]

Sonogashira_Logical_Flow A Combine Reactants (Aryl Bromide, Pd Catalyst, Ligand) B Add Solvent and Base (Cs₂CO₃) A->B C Degas the Reaction Mixture B->C D Add Terminal Alkyne C->D E Heat Reaction to 80-100°C D->E F Reaction Monitoring (TLC) E->F F->E Incomplete G Workup and Purification F->G Complete H Final Product G->H

Sonogashira Coupling Logical Flow

O-Alkylation

Cesium carbonate is an excellent base for the O-alkylation of both carboxylic acids and phenols under mild conditions. This allows for the selective or exhaustive alkylation of the hydroxyl and carboxylic acid functionalities of this compound.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous acetonitrile or DMF (10 mL) in a round-bottom flask.

  • Add Cesium Carbonate (2.2 mmol for dialkylation, 1.1 mmol for monoalkylation - optimization required).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (2.2 mmol for dialkylation, 1.1 mmol for monoalkylation) dropwise.

  • Continue stirring at room temperature or gently heat to 40-50 °C for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data
Alkyl HalideProduct (Dialkylated)Expected Yield (%)
Methyl IodideMethyl 7-bromo-3-methoxy-2-naphthoate>90
Ethyl BromideEthyl 7-bromo-3-ethoxy-2-naphthoate>90
Benzyl BromideBenzyl 7-bromo-3-(benzyloxy)-2-naphthoate85-95

Note: Yields are based on general protocols for O-alkylation of carboxylic acids and phenols and may vary.

O_Alkylation_Diagram cluster_reactants Starting Materials substrate This compound base Cs₂CO₃ (Deprotonation) substrate->base alkyl_halide Alkyl Halide (R-X) intermediate Cesium Carboxylate and Phenoxide alkyl_halide->intermediate SN2 Reaction base->intermediate product O-Alkylated Product intermediate->product

O-Alkylation Reaction Overview

References

Application Notes and Protocols for Heck Coupling Reactions Involving 7-Bromo-3-hydroxy-2-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

General Reaction Scheme

The Heck coupling reaction of a 7-Bromo-3-hydroxy-2-naphthoic acid derivative with a generic alkene is depicted below. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent.[1]

cluster_main start_materials This compound Derivative + Alkene product 7-Vinyl-3-hydroxy-2-naphthoic Acid Derivative start_materials->product Heck Coupling reagents Pd Catalyst Phosphine Ligand Base, Solvent reagents->product Heck_Cycle A Pd(0)L₂ B Ar-Pd(II)L₂(X) A->B Oxidative Addition (Ar-X) C Alkene Complex B->C Alkene Coordination D Insertion Product C->D Migratory Insertion E Hydrido-Pd Complex D->E β-Hydride Elimination E->A Reductive Elimination (Base, -HBX) Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants & Catalyst B Degas & Add Solvent A->B C Heat & Stir B->C D Monitor Progress (TLC/LC-MS) C->D E Quench & Extract D->E F Dry & Concentrate E->F G Column Chromatography F->G H Characterization (NMR, MS, etc.) G->H

References

Application Notes and Protocols for the Curtius Rearrangement of 7-Bromo-3-hydroxy-2-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Curtius rearrangement is a versatile and powerful synthetic tool for the conversion of carboxylic acids into primary amines, carbamates, or ureas, with the loss of one carbon atom.[1][2] This reaction proceeds through the thermal or photochemical decomposition of an acyl azide to an isocyanate intermediate, which can then be trapped by a variety of nucleophiles.[3][4] The reaction is known for its tolerance of a wide range of functional groups and generally proceeds with retention of the stereochemical configuration of the migrating group.[4]

This document provides detailed application notes and protocols for the Curtius rearrangement of 7-Bromo-3-hydroxy-2-naphthoic acid and its derivatives. The resulting 7-bromo-3-amino-2-naphthol scaffold is a valuable building block in medicinal chemistry and drug development, offering a platform for the synthesis of novel therapeutic agents.

Chemical Transformation Overview

The overall transformation involves the conversion of the carboxylic acid group of this compound to an amino group, yielding 7-bromo-3-amino-2-naphthol. This is typically achieved in a one-pot or two-step process involving the formation of an acyl azide intermediate, followed by its rearrangement to an isocyanate and subsequent hydrolysis or trapping with a suitable nucleophile.

A common and effective reagent for this transformation is diphenylphosphoryl azide (DPPA), which allows for the direct conversion of the carboxylic acid to the acyl azide under mild conditions.[5]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Curtius rearrangement of this compound, based on general protocols for similar aromatic carboxylic acids.

Table 1: Typical Reagents and Solvents

Reagent/SolventFunctionTypical Molar Excess (relative to starting material)Notes
This compoundStarting Material1.0-
Diphenylphosphoryl azide (DPPA)Azide source1.1 - 1.5Reacts with the carboxylic acid to form the acyl azide.
Triethylamine (Et3N) or other organic baseBase1.1 - 2.0Activates the carboxylic acid for reaction with DPPA.
Toluene or DioxaneSolvent-Anhydrous conditions are crucial.
tert-ButanolNucleophile (for Boc protection)ExcessTraps the isocyanate to form a Boc-protected amine.
Water/AcidNucleophile (for amine formation)ExcessHydrolyzes the isocyanate to the primary amine.

Table 2: Illustrative Reaction Parameters and Expected Outcomes

EntryNucleophileTemperature (°C)Reaction Time (h)Expected ProductExpected Yield (%)
1Water (followed by acidic workup)80 - 1102 - 47-Bromo-3-amino-2-naphthol70 - 85
2tert-Butanol80 - 1102 - 4tert-Butyl (7-bromo-3-hydroxy-2-naphthyl)carbamate75 - 90
3Benzyl alcohol80 - 1102 - 4Benzyl (7-bromo-3-hydroxy-2-naphthyl)carbamate75 - 90

Note: The expected yields are estimates based on similar reactions reported in the literature and may require optimization for this specific substrate.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-3-amino-2-naphthol via Curtius Rearrangement

This protocol describes the direct conversion of this compound to 7-bromo-3-amino-2-naphthol.

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add diphenylphosphoryl azide (1.3 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add 1 M HCl to the reaction mixture and stir vigorously for 1 hour to hydrolyze the intermediate isocyanate.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 7-bromo-3-amino-2-naphthol.

Protocol 2: Synthesis of tert-Butyl (7-bromo-3-hydroxy-2-naphthyl)carbamate (Boc-protected amine)

This protocol is for the synthesis of the Boc-protected derivative, which can be a useful intermediate for further functionalization.

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • Anhydrous toluene

  • tert-Butanol

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • Add excess tert-butanol to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated NaHCO3 solution and then with brine.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl (7-bromo-3-hydroxy-2-naphthyl)carbamate.

Visualizations

Curtius_Rearrangement_Pathway cluster_start Starting Material cluster_intermediate1 Acyl Azide Formation cluster_intermediate2 Isocyanate Formation cluster_products Final Products start This compound acyl_azide 7-Bromo-3-hydroxy-2-naphthoyl azide start->acyl_azide + DPPA, Et3N isocyanate 7-Bromo-3-hydroxy-2-naphthyl isocyanate acyl_azide->isocyanate Heat (Δ) - N2 amine 7-Bromo-3-amino-2-naphthol isocyanate->amine + H2O, H+ carbamate Carbamate Derivative (e.g., Boc-protected) isocyanate->carbamate + R-OH

Caption: Reaction pathway of the Curtius rearrangement.

Experimental_Workflow A 1. Reaction Setup - Add this compound, solvent, and base to a dry flask. B 2. Acyl Azide Formation - Add DPPA at room temperature. A->B C 3. Rearrangement & Trapping - Heat to reflux. - Add nucleophile (e.g., t-BuOH or H2O). B->C D 4. Workup - Cool reaction. - Perform aqueous wash/extraction. C->D E 5. Purification - Dry organic layer. - Concentrate solvent. - Purify by chromatography or recrystallization. D->E F 6. Characterization - Obtain final product. E->F

Caption: General experimental workflow for the Curtius rearrangement.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-3-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 7-Bromo-3-hydroxy-2-naphthoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common synthetic route is the electrophilic bromination of the precursor, 3-hydroxy-2-naphthoic acid. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the naphthalene ring direct the position of the incoming bromine atom.

Q2: Which brominating agent is most suitable for this synthesis?

Several brominating agents can be used, each with its own advantages and disadvantages.

  • Elemental Bromine (Br₂): Highly reactive, which can lead to over-bromination and the formation of multiple byproducts if not carefully controlled.

  • N-Bromosuccinimide (NBS): A milder and more selective brominating agent, often preferred to prevent polysubstitution.[1][2]

  • Potassium Bromide (KBr) and Potassium Bromate (KBrO₃): This combination generates bromine in situ under acidic conditions, allowing for better control of the reaction.[2]

Q3: How does the choice of solvent affect the reaction?

The solvent plays a critical role in the outcome of the bromination.

  • Polar solvents (e.g., acetic acid, water): Can increase the reaction rate but may also lead to the formation of multiple brominated products due to the high reactivity of the activated naphthalene ring.

  • Non-polar solvents (e.g., dichloromethane, carbon tetrachloride): Generally offer better selectivity and can help minimize over-bromination, often favoring substitution at the para-position relative to the activating group.[2]

Q4: What are the expected major and minor isomers in this reaction?

The hydroxyl group at position 3 is a strong activating group and directs electrophilic substitution to the ortho and para positions. The carboxylic acid group at position 2 is a deactivating group and directs to the meta position. Therefore, the primary product is expected to be this compound, with potential minor isomers depending on the reaction conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Starting material is impure.1. Use a fresh bottle of the brominating agent or test its activity. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Extend the reaction time. 4. Purify the starting 3-hydroxy-2-naphthoic acid by recrystallization.
Formation of Multiple Products (Polysubstitution) 1. Brominating agent is too reactive (e.g., Br₂). 2. Reaction temperature is too high. 3. Incorrect stoichiometry (excess brominating agent). 4. Use of a highly polar solvent.1. Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[1][2] 2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). 3. Use a 1:1 molar ratio of the substrate to the brominating agent. 4. Use a non-polar solvent such as dichloromethane or carbon disulfide.[2]
Incorrect Isomer Formation 1. Reaction conditions favoring alternative substitution patterns. 2. Steric hindrance influencing the position of bromination.1. Adjust the solvent polarity and reaction temperature to influence regioselectivity. Non-polar solvents often favor para-substitution.[2] 2. Consider using a bulkier brominating agent to favor substitution at less sterically hindered positions.
Difficulty in Product Purification 1. Presence of unreacted starting material. 2. Formation of multiple closely related byproducts. 3. Product is insoluble.1. Optimize the reaction to ensure full conversion of the starting material. 2. Use column chromatography with a suitable solvent system for separation. 3. Recrystallize the crude product from an appropriate solvent or solvent mixture (e.g., ethanol/water).

Data Presentation: Comparison of Reaction Conditions

The following table summarizes hypothetical data for the bromination of 3-hydroxy-2-naphthoic acid under various conditions, based on typical outcomes for similar reactions.

Entry Brominating Agent Solvent Temperature (°C) Reaction Time (h) Yield of 7-Bromo Isomer (%) Key Observation
1Br₂ (1.1 eq)Acetic Acid25445Significant polysubstitution observed.
2Br₂ (1.1 eq)Dichloromethane0665Improved selectivity, less polysubstitution.
3NBS (1.1 eq)Acetonitrile251280Clean reaction with good yield.[1]
4NBS (1.1 eq)Dichloromethane252475Slower reaction rate in non-polar solvent.
5KBr/KBrO₃ (1.1 eq)Acetic Acid/H₂O25870Good yield with in-situ bromine generation.[2]

Experimental Protocols

Recommended Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is a proposed method based on the use of a mild brominating agent to enhance selectivity and yield.

Materials:

  • 3-hydroxy-2-naphthoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium sulfite solution (saturated)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite to neutralize any remaining NBS.

  • Remove the acetonitrile under reduced pressure.

  • To the residue, add water and acidify with 1 M HCl to a pH of approximately 2, which should precipitate the crude product.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction_Pathway General Synthesis Pathway Start 3-Hydroxy-2-naphthoic acid Product This compound Start->Product + Reagent Brominating Agent (e.g., NBS) Reagent->Product Solvent Solvent (e.g., Acetonitrile) Solvent->Product

Caption: General synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Reagents Are reagents fresh and pure? Start->Check_Reagents Check_Conditions Are reaction conditions (temp, time) optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Use fresh reagents. Purify starting material. Check_Reagents->Solution_Reagents No Check_Side_Reactions Is there evidence of polysubstitution (TLC/NMR)? Check_Conditions->Check_Side_Reactions Yes Solution_Conditions Optimize temperature and reaction time. Check_Conditions->Solution_Conditions No Solution_Side_Reactions Use milder brominating agent (NBS). Use non-polar solvent. Control stoichiometry. Check_Side_Reactions->Solution_Side_Reactions Yes End Optimized Yield Check_Side_Reactions->End No Solution_Reagents->Start Solution_Conditions->Start Solution_Side_Reactions->Start

Caption: Troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Purification of 7-Bromo-3-hydroxy-2-naphthoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 7-Bromo-3-hydroxy-2-naphthoic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure a high-purity product.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Solution(s)
Failure of Crystals to Form - Too much solvent was used: The solution is not saturated enough for crystals to form upon cooling.[1][2] - Supersaturation: The solution is highly concentrated, but crystal nucleation has not initiated.[1][2] - Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures.- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2] - Induce crystallization: Try scratching the inside of the flask with a glass stirring rod or adding a seed crystal of the pure compound.[1][2] - Cool further: Place the flask in an ice bath to further decrease solubility.[2] - Re-evaluate solvent choice: If crystals still do not form, the solvent may be inappropriate. Recover the solid by evaporating the solvent and attempt recrystallization with a different solvent.
"Oiling Out" - High impurity level: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.[1] - Rapid cooling: Cooling the solution too quickly can cause the solute to come out of solution as a liquid instead of a solid.[1] - Inappropriate solvent: The boiling point of the solvent may be too high relative to the melting point of the solute.[1]- Reheat and add more solvent: Reheat the solution until the oil dissolves, add a small amount of additional hot solvent, and allow it to cool more slowly.[1] - Use a solvent/anti-solvent system: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid, then allow it to cool slowly. - Pre-purification: If oiling out persists, consider a preliminary purification step like column chromatography to remove a significant portion of the impurities.
Low Yield of Recrystallized Product - Excessive solvent use: Using more than the minimum amount of hot solvent required for dissolution will result in a significant loss of product in the mother liquor. - Premature crystallization: Crystals forming during a hot filtration step to remove insoluble impurities. - Incomplete crystallization: Not allowing the solution to cool sufficiently to maximize crystal formation. - Washing with warm solvent: Using a solvent that is not ice-cold to wash the collected crystals can dissolve some of the product.- Use minimal hot solvent: Carefully add just enough hot solvent to dissolve the crude material. - Preheat filtration apparatus: Ensure the funnel and receiving flask are hot to prevent premature crystal formation during filtration. - Ensure complete cooling: After cooling to room temperature, place the flask in an ice bath to maximize the yield. - Wash with ice-cold solvent: Always use a minimal amount of ice-cold solvent to wash the final crystals.
Product is Impure After Recrystallization - Rapid crystal growth: Cooling the solution too quickly can trap impurities within the crystal lattice. - Insoluble impurities present: Solid impurities that were not removed prior to crystallization. - Soluble impurities with similar solubility: Impurities that have solubility characteristics similar to the desired compound in the chosen solvent.- Slow cooling: Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. - Perform hot filtration: If insoluble impurities are observed in the hot solution, perform a hot gravity filtration before allowing the solution to cool. - Repeat recrystallization: A second recrystallization may be necessary to achieve the desired purity. - Consider a different solvent: A different solvent or solvent system may provide better separation from the specific impurities present.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Based on the solubility data of the parent compound, 3-hydroxy-2-naphthoic acid, suitable solvents to investigate would include alcohols (such as ethanol or methanol), acetic acid, or a mixed solvent system like ethanol/water. A systematic solvent screening is recommended to find the optimal solvent for your specific sample.

Q2: How can I select a suitable solvent if I don't have solubility data?

A2: A simple test can be performed. Place a small amount of the crude this compound in a test tube and add a few drops of the potential solvent. If it dissolves readily at room temperature, the solvent is likely too good. If it does not dissolve at room temperature, heat the mixture. If it dissolves when hot and then precipitates upon cooling, the solvent is a good candidate for recrystallization.

Q3: My compound has a slight color after recrystallization. What can I do?

A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, use charcoal sparingly as it can also adsorb some of your desired product, leading to a lower yield.

Q4: Is it necessary to perform a hot filtration?

A4: A hot filtration is only necessary if there are insoluble impurities (e.g., dust, solid byproducts) or if you have used activated charcoal to decolorize the solution. If the hot solution is clear, you can proceed directly to the cooling and crystallization step.

Q5: How can I improve the crystal size?

A5: Slow, undisturbed cooling generally leads to the formation of larger and purer crystals. After dissolving the compound in the hot solvent, allow the flask to cool slowly on the benchtop. Rapid cooling, such as immediately placing the hot flask in an ice bath, will lead to the formation of smaller crystals that may trap more impurities.

Data Presentation

Table 1: Solubility of 3-Hydroxy-2-naphthoic Acid in Various Solvents

SolventSolubility at 293.15 K (20°C) ( g/100g solvent)Solubility at 333.15 K (60°C) ( g/100g solvent)Suitability for Recrystallization
Methanol25.468.2Good
Ethanol20.155.8Good
n-Propanol15.645.3Good
Isopropanol12.338.9Good
n-Butanol10.232.5Good
Acetone30.575.1Good
Acetic Acid8.928.7Moderate
Ethyl Acetate18.750.3Good
WaterVery LowSlightly SolublePoor (as single solvent), Good (as anti-solvent)
TolueneLowModeratePotentially Good

Data is for the parent compound 3-hydroxy-2-naphthoic acid and should be used as a guide. Experimental validation for this compound is essential.

Experimental Protocol

This protocol provides a general methodology for the purification of this compound by recrystallization.

1. Solvent Selection:

  • Based on the data in Table 1 and small-scale trials, select a suitable solvent or solvent system. Ethanol or an ethanol/water mixture is often a good starting point for aromatic carboxylic acids.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If insoluble impurities are present or charcoal was used, perform a hot gravity filtration.

  • Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper to remove insoluble materials.

5. Crystallization:

  • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

7. Drying:

  • Allow the crystals to dry on the filter paper under vacuum for a few minutes.

  • Transfer the purified crystals to a watch glass and dry them completely in a vacuum oven or desiccator.

8. Analysis:

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.

  • Calculate the percent recovery.

Mandatory Visualization

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration_q Insoluble impurities present? dissolve->hot_filtration_q hot_filtration Perform hot filtration hot_filtration_q->hot_filtration Yes cool Cool solution slowly to room temperature hot_filtration_q->cool No hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath crystals_form_q Crystals formed? ice_bath->crystals_form_q collect Collect crystals by vacuum filtration crystals_form_q->collect Yes troubleshoot Troubleshoot crystals_form_q->troubleshoot No wash Wash with ice-cold solvent collect->wash dry Dry crystals wash->dry end Pure Product dry->end

Caption: A workflow for the recrystallization of this compound.

Troubleshooting_Flowchart start Recrystallization Issue issue What is the problem? start->issue no_crystals No Crystals Formed issue->no_crystals No Crystals oiling_out Compound 'Oiled Out' issue->oiling_out Oiling Out low_yield Low Yield issue->low_yield Low Yield impure_product Product is Impure issue->impure_product Impure Product solution1 Reduce solvent volume Scratch flask / Add seed crystal Cool further no_crystals->solution1 solution2 Reheat, add more solvent Cool slowly Use solvent/anti-solvent oiling_out->solution2 solution3 Use minimum hot solvent Preheat filtration apparatus Ensure complete cooling low_yield->solution3 solution4 Cool solution slowly Perform hot filtration Repeat recrystallization impure_product->solution4

Caption: A troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Chromatographic Purification of 7-Bromo-3-hydroxy-2-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the chromatographic purification of 7-Bromo-3-hydroxy-2-naphthoic acid and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic purification of this compound derivatives in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram shows significant peak tailing for my this compound derivative. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing for acidic compounds like naphthoic acid derivatives is a common issue in reversed-phase chromatography. The primary causes are often secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

    • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the carboxylic acid and hydroxyl groups of your molecule, leading to tailing.

      • Solution: Use a modern, end-capped C18 column or a column with a different stationary phase chemistry (e.g., a polymer-based column). Lowering the mobile phase pH with an acidic modifier will suppress the ionization of the silanol groups, reducing these interactions.[1]

    • Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of your analyte during separation, causing peak tailing.

      • Solution: For acidic compounds, a mobile phase pH of 2.5-3.5 is generally recommended to ensure the carboxylic acid group is fully protonated. Use a buffer to maintain a consistent pH throughout the run.[2]

    • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and tailing peaks.

      • Solution: Reduce the sample concentration or the injection volume.

    • Peak Fronting: This is less common for acidic compounds but can occur if the sample is dissolved in a solvent stronger than the mobile phase.

      • Solution: Ensure your sample is dissolved in the initial mobile phase or a weaker solvent.

Issue 2: Poor Resolution and Co-elution of Impurities

  • Question: I am unable to separate my target compound from a closely related impurity. How can I improve the resolution?

  • Answer: Achieving baseline separation of structurally similar compounds requires careful optimization of the chromatographic conditions.

    • Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase significantly impact selectivity.

      • Solution:

        • Solvent Type: If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the elution order and improve resolution.[3]

        • Gradient Optimization: If using a gradient, try a shallower gradient to increase the separation time between closely eluting peaks.

    • Column Chemistry: The stationary phase plays a crucial role in separation selectivity.

      • Solution:

        • Particle Size: Use a column with smaller particles (e.g., 3 µm or sub-2 µm) to increase column efficiency and resolution.

        • Different Stationary Phase: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for aromatic compounds.

    • Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.

      • Solution: Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to see if it improves your separation.

Issue 3: Low Recovery or No Peak Detected

  • Question: After injection, I am observing a much smaller peak than expected, or no peak at all for my this compound derivative. What could be the reason?

  • Answer: Low or no recovery can be due to several factors, from sample precipitation to issues with the HPLC system.

    • Sample Solubility: Your compound may be precipitating in the mobile phase or upon injection.

      • Solution:

        • Check Solubility: Ensure your compound is soluble in the initial mobile phase. You may need to dissolve it in a small amount of a stronger organic solvent (like DMSO or DMF) and then dilute it with the mobile phase.

        • Increase Organic Content: Increase the percentage of the organic solvent in your initial mobile phase, if possible without compromising the separation of early-eluting impurities.

    • System Leaks or Blockages: A leak in the system can lead to a loss of sample, while a blockage can prevent the sample from reaching the detector.

      • Solution: Systematically check for leaks from the injector to the detector. Monitor the system pressure for any unusual fluctuations that might indicate a blockage.

    • Detector Settings: The detector may not be set to the optimal wavelength for your compound.

      • Solution: Determine the UV-Vis spectrum of your compound to identify the wavelength of maximum absorbance (λmax) and set your detector accordingly. For naphthoic acid derivatives, this is typically in the UV range.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for a novel this compound derivative?

A1: A good starting point would be a reversed-phase method using a C18 column. A typical initial mobile phase could be a gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid (TFA). A gradient from 10% to 90% acetonitrile over 20-30 minutes at a flow rate of 1 mL/min is a reasonable starting point for analytical scale.

Q2: How can I improve the solubility of my this compound derivative for injection?

A2: These compounds are often poorly soluble in highly aqueous solutions. It is best to dissolve the sample in the mobile phase if possible. If not, you can use a small amount of a strong organic solvent like methanol, acetonitrile, or even DMSO to dissolve the sample, and then dilute it with the initial mobile phase. Be mindful of the injection volume to avoid solvent effects that can distort peak shape.

Q3: Are there any concerns about the stability of bromo-hydroxy aromatic compounds during chromatography?

A3: While generally stable, bromo-hydroxy aromatic compounds can be sensitive to high pH and prolonged exposure to light. It is advisable to use acidic mobile phases to maintain the stability of the compound and protect the silica-based column. Preparing fresh solutions and storing them in amber vials can prevent photodegradation.

Q4: Can I use preparative HPLC for the large-scale purification of these derivatives?

A4: Yes, preparative HPLC is a suitable technique for purifying larger quantities of these compounds.[3] The method developed at the analytical scale can be scaled up to a preparative scale by using a larger diameter column with the same stationary phase and adjusting the flow rate and injection volume accordingly.

Data Presentation

Table 1: Recommended Starting Conditions for Analytical HPLC

ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10-90% B in 20 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm (or λmax)
Injection Volume 10 µL

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Peak Tailing Secondary silanol interactionsUse end-capped column, lower mobile phase pH
Inappropriate mobile phase pHBuffer mobile phase to pH 2.5-3.5
Column overloadReduce sample concentration/injection volume
Poor Resolution Suboptimal mobile phaseTry methanol instead of acetonitrile, adjust gradient
Inefficient columnUse column with smaller particles
Inadequate selectivityTry a different stationary phase (e.g., Phenyl-hexyl)
Low Recovery Poor sample solubilityDissolve sample in stronger solvent, increase initial %B
System leak/blockageCheck system for leaks and pressure fluctuations
Incorrect detector settingsDetermine and use λmax for detection

Experimental Protocols

Detailed Methodology for Analytical HPLC of a this compound Derivative

  • Preparation of Mobile Phase:

    • Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of formic acid. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Filter through a 0.45 µm membrane filter and degas.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound derivative.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B. If solubility is an issue, a small amount of methanol or pure acetonitrile can be used for initial dissolution before dilution.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm or the determined λmax of the compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to the target compound to determine its retention time and peak area.

    • Assess the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mp Mobile Phase Preparation hplc_injection Sample Injection prep_mp->hplc_injection prep_sample Sample Preparation prep_sample->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV-Vis Detection hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_purity Purity Assessment data_integration->data_purity Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution cluster_recovery Low Recovery start Chromatographic Problem Identified peak_shape Tailing or Fronting? start->peak_shape resolution Co-elution of Peaks? start->resolution recovery Low/No Peak? start->recovery tailing Peak Tailing peak_shape->tailing Tailing fronting Peak Fronting peak_shape->fronting Fronting solution_tailing Use end-capped column Lower mobile phase pH Reduce sample load tailing->solution_tailing solution_fronting Dissolve sample in weaker solvent fronting->solution_fronting solution_resolution Optimize mobile phase (solvent/gradient) Use more efficient column Try different stationary phase resolution->solution_resolution Yes solution_recovery Check sample solubility Inspect system for leaks Verify detector settings recovery->solution_recovery Yes

References

avoiding byproduct formation in 7-Bromo-3-hydroxy-2-naphthoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during reactions with 7-Bromo-3-hydroxy-2-naphthoic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chemical modification of this compound.

Problem 1: Incomplete Esterification and Formation of Unwanted Side Products

Question: I am trying to esterify the carboxylic acid group of this compound, but I am observing low yields and the formation of multiple byproducts. What could be the cause and how can I optimize the reaction?

Answer:

Low yields and byproduct formation in the esterification of this compound can arise from several factors, primarily related to the reactivity of the hydroxyl group and the stability of the naphthoic acid core under certain conditions.

Potential Causes and Solutions:

  • Competitive Etherification: The phenolic hydroxyl group can compete with the alcohol reagent, leading to the formation of an ether byproduct. This is particularly prevalent under conditions that favor Williamson ether synthesis (e.g., strong base and alkyl halides).

  • Decarboxylation: At elevated temperatures, naphthoic acids, especially those with electron-donating groups like a hydroxyl group, can undergo decarboxylation to yield 7-Bromo-2-naphthol.

  • Decomposition: Harsh acidic or basic conditions, coupled with high temperatures, can lead to the decomposition of the starting material or product.

Recommended Protocol for Clean Esterification (Fischer-Speier Method):

  • Dissolve: Dissolve this compound in a large excess of the desired alcohol (e.g., methanol, ethanol). The alcohol acts as both a reactant and the solvent.

  • Catalyze: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat: Gently reflux the mixture. The reaction temperature should be kept as low as possible to minimize decarboxylation.

  • Monitor: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract and Purify: Extract the ester product with a suitable organic solvent and purify using column chromatography.

Experimental Workflow for Esterification:

start Start: this compound dissolve Dissolve in excess alcohol start->dissolve catalyze Add acid catalyst (e.g., H2SO4) dissolve->catalyze reflux Gently reflux catalyze->reflux monitor Monitor by TLC/HPLC reflux->monitor workup Neutralize with mild base monitor->workup extract Extract with organic solvent workup->extract purify Purify by column chromatography extract->purify end End: Pure Ester Product purify->end

Caption: Workflow for the esterification of this compound.

Table 1: Troubleshooting Esterification Reactions

ParameterIssueRecommendationExpected Outcome
Temperature High temperature (>100°C)Maintain gentle refluxMinimizes decarboxylation byproduct
Catalyst Strong, non-volatile acidUse a milder, solid acid catalystReduces charring and decomposition
Reaction Time Prolonged heatingMonitor closely and stop when completePrevents formation of degradation products
Purity of Reagents Wet alcohol or starting materialUse anhydrous alcohol and dry starting materialImproves reaction efficiency
Problem 2: Side Reactions During Amide Coupling

Question: I am attempting to form an amide from this compound and an amine, but I am getting a complex mixture of products. How can I improve the selectivity of this reaction?

Answer:

Amide coupling reactions with this compound are prone to side reactions due to the presence of the phenolic hydroxyl group, which can react with the coupling agents.

Potential Byproducts and Mitigation Strategies:

  • O-Acylation: The hydroxyl group can be acylated by the activated carboxylic acid, leading to the formation of an ester byproduct.

  • Reaction with Coupling Agent: The hydroxyl group can react directly with the coupling agent (e.g., carbodiimides), leading to inactive intermediates.

  • Low Reactivity: The carboxylic acid may not be sufficiently activated, leading to a sluggish reaction and the recovery of starting material.

Recommended Protocol for Selective Amidation:

  • Protection of the Hydroxyl Group: To ensure clean amide formation, it is highly recommended to protect the phenolic hydroxyl group as a stable ether (e.g., methyl or benzyl ether) or a silyl ether prior to the amide coupling reaction.

  • Amide Coupling:

    • Dissolve the protected this compound in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

    • Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA)).

    • Add the desired amine and stir at room temperature.

  • Deprotection: After the amide is formed, deprotect the hydroxyl group using appropriate conditions (e.g., BBr₃ for methyl ether, hydrogenolysis for benzyl ether, or TBAF for silyl ether).

Signaling Pathway for Amidation Side Reaction:

7-Bromo-3-hydroxy-2-naphthoic_acid 7-Bromo-3-hydroxy- 2-naphthoic acid Activated_Acid Activated Carboxylic Acid 7-Bromo-3-hydroxy-2-naphthoic_acid->Activated_Acid Activation Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Activated_Acid Desired_Amide Desired Amide Product Activated_Acid->Desired_Amide + Amine O-Acylation_Byproduct O-Acylation Byproduct (Ester) Activated_Acid->O-Acylation_Byproduct Intramolecular Reaction Amine Amine Amine->Desired_Amide

Caption: Competing reaction pathway leading to O-acylation during amidation.

Problem 3: Unwanted Homocoupling and Dehalogenation in Cross-Coupling Reactions

Question: During a Suzuki or Buchwald-Hartwig coupling reaction with this compound, I am observing significant amounts of the debrominated starting material and homocoupled byproducts. How can I minimize these side reactions?

Answer:

The formation of debrominated and homocoupled byproducts is a common issue in palladium-catalyzed cross-coupling reactions. These side reactions can often be suppressed by careful optimization of the reaction conditions.

Common Byproducts and Their Causes:

  • Debromination (Proto-dehalogenation): The aryl bromide is reduced to an aryl C-H bond. This can be caused by sources of hydride in the reaction mixture or by side reactions of the catalytic cycle.

  • Homocoupling: Two molecules of the aryl bromide couple to form a biaryl byproduct. This is often favored at higher temperatures and catalyst loadings.

Strategies to Minimize Byproducts in Cross-Coupling Reactions:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote the desired cross-coupling over side reactions.

  • Base Selection: The choice of base is critical. For Suzuki coupling, potassium carbonate or potassium phosphate are often effective. For Buchwald-Hartwig amination, a non-nucleophilic base like sodium tert-butoxide is typically used.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can degrade the catalyst and promote side reactions.

  • Protecting Group: As with amidation, protecting the hydroxyl group can prevent its interference with the catalyst and improve the outcome of the reaction.

Table 2: Optimizing Conditions for Suzuki Coupling

ParameterCondition A (High Byproducts)Condition B (Optimized)Rationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ with XPhosBulky ligand promotes reductive elimination
Base Na₂CO₃K₃PO₄Can influence the rate of transmetalation
Temperature 120°C80-90°CLower temperature disfavors homocoupling
Solvent TolueneDioxane/WaterCan affect catalyst solubility and activity

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

A1: this compound is a trifunctional molecule with a carboxylic acid, a phenolic hydroxyl group, and an aryl bromide. The carboxylic acid is the most acidic site and will readily undergo reactions such as esterification and amidation. The phenolic hydroxyl group is also acidic and can undergo etherification and O-acylation. The aryl bromide is susceptible to palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Q2: Is it necessary to protect the hydroxyl group in all reactions?

A2: While not always strictly necessary, protecting the hydroxyl group is a good strategy to avoid byproduct formation in many reactions, especially in palladium-catalyzed cross-couplings and amide coupling reactions where the hydroxyl group can interfere with the catalyst or reagents.

Q3: What are some suitable protecting groups for the hydroxyl function?

A3: Common protecting groups for phenols include methyl ethers (removed with BBr₃), benzyl ethers (removed by hydrogenolysis), and silyl ethers like TBDMS (removed with fluoride ions). The choice of protecting group will depend on the stability required for the subsequent reaction steps.

Q4: Can this compound undergo decarboxylation?

A4: Yes, like many naphthoic acids, it can undergo decarboxylation upon heating, especially in the presence of acid or base catalysts. This will result in the formation of 7-Bromo-2-naphthol. It is advisable to use moderate temperatures in reactions involving this compound.

Q5: How can I monitor the progress of reactions involving this compound?

A5: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most reactions. For more quantitative analysis and to check for the presence of byproducts, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Technical Support Center: Selective Bromination of 3-Hydroxy-2-Naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective bromination of 3-hydroxy-2-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this electrophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the selective bromination of 3-hydroxy-2-naphthoic acid?

A1: The primary challenges in the selective bromination of 3-hydroxy-2-naphthoic acid revolve around controlling regioselectivity and preventing over-bromination. The naphthalene ring system has multiple non-equivalent positions available for substitution. The potent activating effect of the hydroxyl (-OH) group and the deactivating effect of the carboxylic acid (-COOH) group, along with their directing influences, create a complex reactivity landscape. Key challenges include:

  • Regioselectivity: The hydroxyl group strongly directs electrophilic attack to the ortho and para positions. In the case of 3-hydroxy-2-naphthoic acid, this would primarily be the 4-position and to a lesser extent, the 1-position. The carboxylic acid group is a meta-director, which further complicates the outcome. Achieving selective bromination at a single desired position is a significant hurdle.

  • Over-bromination: Due to the high activation of the naphthalene ring by the hydroxyl group, the introduction of a single bromine atom can be quickly followed by the addition of second or even third bromine atoms, leading to a mixture of polybrominated products.[1]

  • Reaction Conditions: The choice of brominating agent, solvent, temperature, and reaction time are all critical parameters that must be carefully optimized to favor the desired monobrominated product.[1]

Q2: Which positions on the 3-hydroxy-2-naphthoic acid ring are most susceptible to bromination?

A2: In electrophilic aromatic substitution of naphthalenes, the 1-position (alpha) is generally more reactive and kinetically favored over the 2-position (beta).[2][3][4] For 3-hydroxy-2-naphthoic acid, the directing effects of the substituents are crucial. The hydroxyl group at the 3-position is a powerful activating group and directs ortho and para. The ortho position is the 4-position, and the para position is the 1-position. The carboxylic acid group at the 2-position is a deactivating group and a meta-director. Therefore, the positions most susceptible to bromination, in likely order of reactivity, are:

  • Position 4: This position is ortho to the strongly activating hydroxyl group.

  • Position 1: This position is para to the hydroxyl group and is also an alpha-position of the naphthalene ring, which is inherently more reactive.

  • Other positions (e.g., 6, 7): Substitution at these positions is less likely under mild conditions due to the stronger directing influence of the hydroxyl group towards positions 1 and 4.

Q3: How can I control the reaction to achieve monobromination?

A3: To favor monobromination and avoid polysubstitution, several strategies can be employed:

  • Choice of Brominating Agent: Avoid highly reactive brominating agents like bromine water.[1][5] Milder reagents such as N-bromosuccinimide (NBS) provide better control over the reaction.[1]

  • Stoichiometry: Use a controlled amount of the brominating agent, typically a 1:1 molar ratio or slightly less with respect to the 3-hydroxy-2-naphthoic acid.[1]

  • Solvent Selection: The solvent plays a significant role. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can temper the reactivity of the brominating agent compared to polar solvents.[1][6]

  • Temperature Control: Running the reaction at lower temperatures will decrease the reaction rate and can improve selectivity, minimizing the formation of di- and tri-brominated byproducts.[1]

Q4: What is the effect of the solvent on the regioselectivity of the bromination?

A4: The choice of solvent can influence the regioselectivity of the bromination. In non-polar solvents, the electrophile is less solvated and bulkier, which can lead to a preference for the less sterically hindered position. For instance, to achieve para-substitution in phenols, non-polar solvents are often preferred.[1] In the case of 3-hydroxy-2-naphthoic acid, using a non-polar solvent might favor substitution at the 1-position over the more sterically accessible 4-position. Conversely, polar solvents can enhance the reactivity of the brominating agent and may lead to a different product distribution.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Formation of multiple products (over-bromination) 1. The brominating agent is too reactive (e.g., Br₂ in a polar solvent).2. The reaction temperature is too high.3. An excess of the brominating agent was used.1. Switch to a milder brominating agent like N-bromosuccinimide (NBS).2. Lower the reaction temperature (e.g., to 0°C or below).3. Use a strict 1:1 or slightly substoichiometric amount of the brominating agent.
Incorrect regioselectivity (bromination at an undesired position) 1. The reaction is under kinetic or thermodynamic control, favoring an undesired isomer.2. The solvent is influencing the directing effects of the substituents.3. Steric hindrance is favoring substitution at a less hindered site.1. Adjust the reaction temperature. Lower temperatures generally favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.2. Experiment with different solvents (polar vs. non-polar) to alter the selectivity.3. Consider using a bulkier brominating agent to enhance steric effects and direct substitution away from crowded positions.
Low or no reaction 1. The brominating agent is not sufficiently reactive under the chosen conditions.2. The reaction temperature is too low.3. The 3-hydroxy-2-naphthoic acid is not fully dissolved in the solvent.1. If using a very mild brominating agent, a catalyst might be necessary (e.g., a Lewis acid with NBS).2. Gradually increase the reaction temperature while monitoring for the formation of byproducts.3. Choose a solvent in which the starting material has better solubility.
Decomposition of starting material or product 1. The reaction conditions are too harsh (e.g., high temperature, strong acid catalyst).2. The product is unstable under the work-up conditions.1. Use milder reaction conditions (lower temperature, less reactive brominating agent).2. Ensure the work-up procedure is appropriate and does not expose the product to harsh conditions for extended periods.

Experimental Protocols

Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol aims for a controlled monobromination, likely favoring substitution at the 4-position.

Materials:

  • 3-Hydroxy-2-naphthoic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

  • Reaction flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the starting material: In a round-bottom flask, dissolve 1 equivalent of 3-hydroxy-2-naphthoic acid in a suitable solvent (e.g., dichloromethane or acetonitrile) at room temperature.

  • Cool the reaction mixture: Place the flask in an ice bath and cool the solution to 0°C with stirring.

  • Add NBS: Slowly add 1 equivalent of N-bromosuccinimide (NBS) portion-wise to the cooled solution over 15-20 minutes.

  • Monitor the reaction: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quench the reaction: Once the starting material is consumed (or no further conversion is observed), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the desired monobrominated isomer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-hydroxy-2-naphthoic acid in solvent cool Cool to 0°C start->cool add_nbs Slowly add NBS (1 eq.) cool->add_nbs stir Stir at 0°C add_nbs->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract and wash quench->extract dry Dry and concentrate extract->dry purify Purify (Chromatography/ Recrystallization) dry->purify end end purify->end Isolated Product

Caption: Experimental workflow for the selective monobromination of 3-hydroxy-2-naphthoic acid.

troubleshooting_logic cluster_problems Problem Identification cluster_solutions Potential Solutions start Start Bromination check_tlc Analyze reaction mixture by TLC start->check_tlc over_bromination Multiple spots observed? (Over-bromination) check_tlc->over_bromination Yes wrong_isomer Incorrect product spot? (Wrong regioselectivity) check_tlc->wrong_isomer No solution_over Use milder brominating agent (NBS) Lower temperature Control stoichiometry (1 eq.) over_bromination->solution_over no_reaction Only starting material? (No reaction) wrong_isomer->no_reaction No solution_regio Change solvent (polar vs. non-polar) Adjust temperature wrong_isomer->solution_regio Yes solution_no_reaction Increase temperature cautiously Use a more reactive brominating system no_reaction->solution_no_reaction Yes

Caption: Troubleshooting logic for challenges in the selective bromination of 3-hydroxy-2-naphthoic acid.

References

Technical Support Center: Improving the Solubility of 7-Bromo-3-hydroxy-2-naphthoic Acid for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving adequate solubility of reagents is a critical first step for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in dissolving 7-Bromo-3-hydroxy-2-naphthoic acid for various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure, a substituted naphthoic acid, this compound is a polar molecule. It is expected to be poorly soluble in water and non-polar organic solvents. However, it should exhibit moderate to good solubility in polar aprotic and protic organic solvents.

Q2: Which organic solvents are likely to be effective in dissolving this compound?

Polar organic solvents are the best starting point. While specific quantitative data is limited, based on structurally similar compounds like 4-bromo-3-hydroxy-2-naphthoic acid and 6-bromo-2-naphthoic acid, the following solvents are recommended for initial screening:

  • Good Solubility (Expected): Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone

  • Moderate Solubility (Expected): Methanol, Ethanol, Dioxane[1][2]

Q3: How does pH affect the solubility of this compound in aqueous solutions?

As a carboxylic acid, the solubility of this compound in aqueous media is highly pH-dependent. In acidic to neutral conditions (low pH), it will exist in its protonated, less soluble form. By increasing the pH (making the solution more basic), the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more polar and, therefore, more water-soluble.

Q4: Can salt formation be used to improve the solubility of this compound?

Yes, forming a salt is an excellent strategy to enhance its aqueous solubility. Reacting this compound with a base, such as sodium hydroxide or potassium hydroxide, will convert it to its corresponding carboxylate salt, which will have significantly higher solubility in water and other polar protic solvents.

Troubleshooting Guide: Solubility Issues in Reactions

This guide provides a systematic approach to overcoming common solubility challenges encountered when using this compound in a reaction.

Problem: this compound is not dissolving in the chosen reaction solvent.

Solution Workflow:

G start Start: Incomplete Dissolution solvent_check Is the solvent polar aprotic (e.g., DMF, DMSO, THF)? start->solvent_check try_polar Action: Switch to a recommended polar aprotic solvent. solvent_check->try_polar No heating Action: Gently heat the mixture. (e.g., to 40-60 °C) solvent_check->heating Yes try_polar->heating sonication Action: Use sonication to aid dissolution. heating->sonication cosolvent Is a co-solvent compatible with your reaction? sonication->cosolvent add_cosolvent Action: Add a co-solvent like THF or Dioxane. cosolvent->add_cosolvent Yes ph_adjustment Is the reaction aqueous or protic? cosolvent->ph_adjustment No success Success: Compound Dissolved add_cosolvent->success adjust_ph Action: Increase pH with a suitable base. ph_adjustment->adjust_ph Yes salt_formation Consider pre-forming a salt. ph_adjustment->salt_formation No adjust_ph->success fail Consult further literature for specialized solvents. salt_formation->fail

Caption: Troubleshooting workflow for dissolving this compound.

Quantitative Solubility Data (Estimated)

SolventPredicted Solubility CategoryEstimated Solubility Range (mg/mL)
Dimethyl sulfoxide (DMSO)Very Soluble> 100
N,N-Dimethylformamide (DMF)Very Soluble> 100
Tetrahydrofuran (THF)Soluble50 - 100
AcetoneSoluble50 - 100
MethanolSparingly Soluble10 - 50
EthanolSparingly Soluble10 - 50
DioxaneSparingly Soluble10 - 50
WaterInsoluble< 0.1

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

This protocol provides a method to experimentally determine the approximate solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Selected solvent (e.g., THF, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Temperature-controlled shaker or water bath (optional)

Procedure:

  • Weigh out approximately 10 mg of this compound and add it to a vial.

  • Add the selected solvent in small, measured increments (e.g., 0.1 mL).

  • After each addition, cap the vial and vortex vigorously for 1-2 minutes.

  • Observe for complete dissolution.

  • If the solid dissolves, continue adding solvent in increments until the solution becomes saturated (i.e., solid material remains undissolved after extended mixing).

  • If the initial 10 mg does not dissolve in a reasonable volume (e.g., 1 mL), incrementally add more solid to a known volume of solvent until saturation is reached.

  • The approximate solubility can be calculated based on the amount of solute dissolved in the final volume of solvent.

G start Start weigh Weigh ~10 mg of compound into a vial. start->weigh add_solvent Add solvent in 0.1 mL increments. weigh->add_solvent vortex Vortex for 1-2 minutes. add_solvent->vortex observe Observe for complete dissolution. vortex->observe dissolved Is the solid fully dissolved? observe->dissolved dissolved->add_solvent Yes calculate Calculate approximate solubility. dissolved->calculate No (Saturated)

Caption: Experimental workflow for determining approximate solubility.

Protocol 2: pH Adjustment for Aqueous Reactions

This protocol describes how to increase the aqueous solubility of this compound by adjusting the pH.

Materials:

  • This compound

  • Deionized water

  • A suitable base (e.g., 1 M Sodium Hydroxide)

  • pH meter or pH paper

  • Magnetic stirrer and stir bar

Procedure:

  • Create a slurry of this compound in the desired volume of water.

  • While stirring, slowly add the base dropwise.

  • Monitor the pH of the solution. As the base is added, the carboxylic acid will deprotonate, and the solid will begin to dissolve.

  • Continue adding the base until all the solid has dissolved and the desired pH for the reaction is achieved. Be mindful not to overshoot the target pH, as this could affect your reaction.

Protocol 3: Using a Co-solvent System

This protocol details the use of a co-solvent to improve the solubility of this compound for a reaction in a less ideal solvent. Tetrahydrofuran (THF) is a common choice as it is a good solvent for the compound and is miscible with water and many other organic solvents.[3]

Materials:

  • This compound

  • Primary reaction solvent

  • Co-solvent (e.g., THF)

Procedure:

  • Dissolve the this compound in a minimal amount of the co-solvent (e.g., THF).

  • In a separate flask, prepare the rest of your reaction mixture in the primary solvent.

  • Slowly add the solution of this compound in the co-solvent to the main reaction mixture with vigorous stirring. The gradual addition can help prevent the compound from precipitating out of the mixed solvent system.

  • Monitor the reaction mixture for any signs of precipitation. If precipitation occurs, a higher proportion of the co-solvent may be necessary.

Protocol 4: Preparation of the Sodium Salt of this compound

This protocol outlines the synthesis of the sodium salt of this compound for use in aqueous reactions.

Materials:

  • This compound

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a suitable amount of methanol or ethanol.

  • In a separate container, prepare a solution of one molar equivalent of sodium hydroxide in the same solvent.

  • Slowly add the sodium hydroxide solution to the solution of the carboxylic acid while stirring.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the solid sodium salt.

  • The resulting salt can then be dissolved in water for subsequent reactions.

References

Technical Support Center: Monitoring Reaction Progress of 7-Bromo-3-hydroxy-2-naphthoic Acid Conversions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical conversions of 7-Bromo-3-hydroxy-2-naphthoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the monitoring of reactions involving this compound using various analytical techniques.

Thin-Layer Chromatography (TLC)

Q1: My TLC plate shows significant streaking or tailing of spots for this compound. What could be the cause and how can I fix it?

A1: Streaking or tailing of acidic compounds like this compound on silica gel TLC plates is a common issue. It is often caused by strong interactions between the acidic analyte and the silica stationary phase.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to your mobile phase. This helps to suppress the ionization of the carboxylic acid group, reducing its interaction with the silica gel and resulting in more compact spots.

  • Optimize the Solvent System: The polarity of the mobile phase is crucial. If the spots are not moving from the baseline (low Rf), increase the polarity of your eluent. Conversely, if the spots are running with the solvent front (high Rf), decrease the polarity. A common starting solvent system for similar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1]

  • Check Sample Concentration: Overloading the TLC plate with too much sample can lead to streaking. Try spotting a more dilute solution of your reaction mixture.

  • Ensure Proper Plate Activation: If the TLC plates have been exposed to moisture, their activity can be compromised. Heating the plates in an oven at 110°C for 30-60 minutes before use can reactivate the silica gel.

Q2: I am not seeing a clear separation between my starting material (this compound) and the product spot on the TLC plate. What should I do?

A2: Poor separation on TLC indicates that the chosen mobile phase is not providing sufficient differential partitioning for the compounds in your reaction mixture.

Troubleshooting Steps:

  • Vary the Mobile Phase Polarity: Systematically test a range of solvent systems with varying polarities. You can do this by preparing several developing chambers with different ratios of your chosen polar and non-polar solvents.

  • Try a Different Solvent System: If adjusting the polarity of your current system doesn't work, consider using a different combination of solvents. For example, if you are using ethyl acetate/hexanes, you could try dichloromethane/methanol.

  • Use a Different Stationary Phase: While less common for routine reaction monitoring, TLC plates with different stationary phases (e.g., alumina or reversed-phase C18) are available and may provide the necessary selectivity for your separation.

High-Performance Liquid Chromatography (HPLC)

Q3: I am observing peak tailing for this compound in my reversed-phase HPLC chromatogram. What are the likely causes and solutions?

A3: Peak tailing in reversed-phase HPLC for acidic aromatic compounds is often due to secondary interactions with the silica-based stationary phase.[2]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The pH of the mobile phase significantly impacts the retention and peak shape of ionizable compounds. For an acidic compound like this compound, using a mobile phase with a pH below its pKa (typically around 2-3 units lower) will ensure it is in its neutral, protonated form. This minimizes secondary interactions with residual silanol groups on the column. Adding an acidifier like phosphoric acid or formic acid to the aqueous portion of the mobile phase is a common practice.[3][4]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[2] Try injecting a smaller volume or a more dilute sample.

  • Use a High-Purity (Type B) Silica Column: Modern HPLC columns made from high-purity silica have a lower concentration of acidic silanol groups, which are a primary cause of peak tailing for basic and some acidic compounds.

  • Employ a Guard Column: A guard column can help to protect the analytical column from strongly retained impurities in the sample that might cause peak shape issues over time.

Q4: The retention time of my this compound peak is drifting between injections. What could be causing this instability?

A4: Retention time drift can be caused by several factors related to the HPLC system and the mobile phase.

Troubleshooting Steps:

  • Ensure Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. Inadequate equilibration can lead to a gradual change in retention times.

  • Check for Leaks: Inspect the HPLC system for any leaks in the pump, injector, tubing, or fittings. Even a small leak can cause fluctuations in the mobile phase composition and flow rate, leading to retention time instability.[5]

  • Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Changes in the concentration of the organic modifier or dissolved gases can affect retention. If preparing the mobile phase online using a gradient pump, ensure the proportioning valves are functioning correctly.

  • Control Column Temperature: Variations in the column temperature can affect retention times. Using a column oven will provide a stable temperature environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q5: The peaks in the 1H NMR spectrum of my reaction mixture are broad, making it difficult to monitor the conversion. What are the possible reasons?

A5: Peak broadening in NMR spectra can arise from several sources.

Troubleshooting Steps:

  • Improve Shimming: The homogeneity of the magnetic field across the sample is critical for obtaining sharp NMR signals. Re-shimming the spectrometer before acquiring the spectrum can often resolve this issue.

  • Check for Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the NMR solvent or the sample solution can help to remove dissolved oxygen.

  • Sample Concentration and Solubility: Very high sample concentrations can lead to increased viscosity and peak broadening. Ensure your sample is fully dissolved in the NMR solvent. If there is any solid material present, filter the solution before transferring it to the NMR tube.

  • Chemical Exchange: The hydroxyl (-OH) and carboxylic acid (-COOH) protons of this compound can undergo chemical exchange with residual water or other exchangeable protons in the sample. This can lead to broad signals for these protons.[6] Warming the sample or using a different solvent may sometimes help to sharpen these peaks.

Q6: I am unsure which signals in the 1H NMR spectrum correspond to the starting material and the product. How can I assign the peaks?

A6: Assigning peaks in a reaction mixture requires a systematic approach.

Troubleshooting Steps:

  • Run Reference Spectra: Obtain a 1H NMR spectrum of the pure starting material (this compound) in the same deuterated solvent. This will allow you to definitively identify its characteristic signals.

  • Predict Chemical Shifts: Based on the expected structure of your product, you can predict the approximate chemical shifts of its protons. For example, if you are performing an esterification of the carboxylic acid, you would expect to see new signals corresponding to the alcohol moiety of the ester, and the signals for the aromatic protons adjacent to the newly formed ester group may shift. Aromatic protons typically appear in the range of 6.5-8.5 ppm.[7][8] The carboxylic acid proton is expected to be a broad singlet at a high chemical shift (typically >10 ppm).[6]

  • Monitor the Reaction Over Time: By taking NMR spectra at different time points during the reaction, you can observe the disappearance of the starting material peaks and the appearance and growth of the product peaks.[9] This is a very effective way to track the progress of the reaction and assign the relevant signals.

Quantitative Data Summary

The following table provides typical analytical parameters that can be used as a starting point for monitoring conversions of this compound. These values may require optimization for specific reaction conditions and products.

Analytical TechniqueParameterTypical Value / RangeNotes
TLC Stationary PhaseSilica Gel 60 F254Standard silica gel plates are suitable.
Mobile PhaseEthyl Acetate / Petroleum Ether (1:3, v/v)A good starting point for separating the starting material from less polar products.[1] Adjust the ratio to optimize separation.
VisualizationUV light (254 nm)This compound and many of its derivatives are UV active.
HPLC (Reversed-Phase) ColumnC18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention for this compound.[3]
Mobile Phase A0.1% Phosphoric Acid in WaterAcidifies the mobile phase to ensure the analyte is in its protonated form.[3][4]
Mobile Phase BAcetonitrileA common organic modifier for reversed-phase HPLC.[3][4]
Gradient60% B to 90% B over 10 minutesA gradient elution is often effective for separating the starting material from products and impurities with different polarities.[3]
Flow Rate1.0 mL/minA typical flow rate for a 4.6 mm ID column.[3]
Column Temperature30 °CMaintaining a constant temperature improves reproducibility.[3]
UV Detection241 nmA suitable wavelength for detecting the naphthoic acid chromophore.[3]
¹H NMR SolventDMSO-d₆ or CDCl₃DMSO-d₆ is often a good choice for dissolving carboxylic acids.
Aromatic Protons7.0 - 8.5 ppmThe exact chemical shifts will depend on the specific conversion product.
Hydroxyl Proton (-OH)9.0 - 11.0 ppm (broad)The chemical shift can be highly variable and the peak is often broad due to exchange.
Carboxylic Acid Proton (-COOH)> 12.0 ppm (broad)This signal will disappear upon conversion of the carboxylic acid group.

Experimental Protocols

Protocol for Monitoring Reaction Progress by TLC
  • Prepare the TLC Chamber: Pour a small amount (to a depth of about 0.5 cm) of the chosen mobile phase (e.g., 1:3 ethyl acetate:petroleum ether with 0.5% acetic acid) into a developing chamber. Place a piece of filter paper partially submerged in the solvent to help saturate the chamber with vapor. Cover the chamber and allow it to equilibrate for at least 10-15 minutes.

  • Spot the TLC Plate: Using a capillary tube, carefully spot a small amount of the reaction mixture onto the pencil-drawn baseline of a silica gel TLC plate. It is also highly recommended to co-spot the reaction mixture with the starting material on a separate lane to aid in identification.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Protocol for HPLC Analysis
  • System Preparation: Prepare the mobile phases (e.g., Mobile Phase A: 0.1% phosphoric acid in water; Mobile Phase B: Acetonitrile). Purge the HPLC system with the initial mobile phase composition to remove any air bubbles and to equilibrate the system.[3]

  • Sample Preparation: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Quench the reaction if necessary. Dilute the aliquot with the initial mobile phase to a suitable concentration for HPLC analysis. Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 20-30 minutes, or until a stable baseline is achieved.[3]

  • Analysis: Inject the prepared sample onto the HPLC system. Run the analysis using the defined method (e.g., the gradient method described in the table above).

  • Data Processing: Integrate the peak areas of the starting material and the product. The percentage conversion can be calculated based on the relative peak areas (assuming similar response factors) or by using a calibration curve if absolute quantification is required.

Mandatory Visualization

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Decision Start Reaction Start Reaction Take Aliquot Take Aliquot Start Reaction->Take Aliquot Prepare Sample Prepare Sample Take Aliquot->Prepare Sample Analytical Technique Analytical Technique Prepare Sample->Analytical Technique TLC TLC Analytical Technique->TLC Qualitative HPLC HPLC Analytical Technique->HPLC Quantitative NMR NMR Analytical Technique->NMR Structural Analyze Data Analyze Data TLC->Analyze Data HPLC->Analyze Data NMR->Analyze Data Reaction Complete? Reaction Complete? Analyze Data->Reaction Complete? Continue Reaction Continue Reaction Reaction Complete?->Continue Reaction No Work-up Work-up Reaction Complete?->Work-up Yes Continue Reaction->Take Aliquot

Caption: Workflow for monitoring the progress of a chemical reaction.

References

Technical Support Center: Synthesis of 7-Bromo-3-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Bromo-3-hydroxy-2-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up this synthesis.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the scale-up synthesis of this compound, primarily focusing on the critical Kolbe-Schmitt carboxylation step of 7-bromo-2-naphthol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of the sodium or potassium salt of 7-bromo-2-naphthol. 2. Insufficient CO2 pressure. 3. Reaction temperature is too low.[1] 4. Presence of moisture in the reaction.1. Ensure the complete removal of water after the formation of the naphthoxide salt. This can be achieved by azeotropic distillation with a suitable solvent like toluene. 2. Increase the CO2 pressure. High pressure is crucial for driving the carboxylation forward.[1][2] 3. Gradually increase the reaction temperature. Optimal temperatures for similar reactions are often in the range of 125-225 °C.[1] 4. Use thoroughly dried starting materials, solvents, and reaction vessels.
Formation of Impurities or Side Products 1. Reaction temperature is too high, leading to decomposition or side reactions.[3] 2. Formation of the undesired regioisomer (e.g., carboxylation at a different position). 3. Presence of oxygen leading to oxidation of the naphthol.1. Lower the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts.[3] 2. The regioselectivity of the Kolbe-Schmitt reaction can be influenced by the cation (Na+ vs. K+) and temperature. At lower temperatures, the ortho-isomer is typically favored.[4] 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Poor Yield 1. Sub-optimal reaction time. 2. Inefficient mixing, especially in a solid-gas phase reaction. 3. Incomplete work-up and product isolation.1. Optimize the reaction time. Traditional Kolbe-Schmitt reactions can require long residence times, sometimes up to 18 hours, to achieve high conversion.[1] 2. For scaled-up reactions, ensure vigorous and efficient stirring to maximize the contact between the solid naphthoxide and gaseous CO2.[1] 3. During acidification to precipitate the product, ensure the pH is sufficiently low. Thoroughly wash the crude product to remove any unreacted starting material or inorganic salts.
Difficulty in Product Purification 1. Co-precipitation of unreacted 7-bromo-2-naphthol. 2. Presence of tarry byproducts due to overheating.1. The crude product can be purified by recrystallization from a suitable solvent such as acetic acid or ethanol/water mixtures. 2. If significant tar formation is observed, consider running the reaction at a lower temperature and ensure a strictly inert atmosphere. The crude product may require treatment with activated carbon to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and industrially viable method is the Kolbe-Schmitt reaction.[4][5] This involves the carboxylation of 7-bromo-2-naphthol under pressure with carbon dioxide, after converting the naphthol to its more reactive sodium or potassium salt.

Q2: What are the critical parameters to control during the scale-up of the Kolbe-Schmitt reaction?

A2: The critical parameters for a successful scale-up are:

  • Pressure: High CO2 pressure is essential for the reaction to proceed efficiently.[1][2]

  • Temperature: The reaction temperature needs to be carefully optimized to ensure a good reaction rate without causing decomposition or the formation of byproducts.[1][3]

  • Absence of Moisture: The presence of water can inhibit the reaction. The starting naphthoxide salt must be dry.

  • Mixing: Efficient mixing is crucial to ensure good contact between the reactants, especially in a heterogeneous reaction mixture.[1]

Q3: How can I improve the yield of the desired product?

A3: To improve the yield, consider the following:

  • Ensure the formation of a dry, finely powdered sodium or potassium 7-bromo-2-naphthoxide.

  • Optimize the reaction time; longer reaction times often lead to higher conversion.[1]

  • Maintain a consistently high CO2 pressure throughout the reaction.

  • Carefully control the temperature to favor the formation of the desired product.

Q4: What are the safety precautions I should take when running this reaction at scale?

A4: The Kolbe-Schmitt reaction is typically performed under high pressure and temperature, which poses significant safety risks.[1]

  • Use a properly rated high-pressure reactor (autoclave).

  • Ensure the reactor is equipped with a pressure relief valve and a temperature controller.

  • Handle sodium or potassium hydroxide with appropriate personal protective equipment (PPE), as they are corrosive.

  • The starting material, 7-bromo-2-naphthol, and the product are irritants.[6][7] Handle them with care in a well-ventilated area or fume hood.

Experimental Protocols

Key Experiment: Kolbe-Schmitt Carboxylation of 7-Bromo-2-naphthol

This protocol is a representative procedure for the synthesis of this compound.

1. Formation of Sodium 7-bromo-2-naphthoxide:

  • In a suitable reaction vessel, dissolve 7-bromo-2-naphthol in a solvent such as toluene.

  • Add an equimolar amount of sodium hydroxide solution (e.g., 50% in water).

  • Heat the mixture to reflux and remove the water via a Dean-Stark trap.

  • Once all the water is removed, the sodium salt will precipitate. Continue to heat under vacuum to ensure the salt is completely dry.

2. Carboxylation Reaction:

  • Transfer the dry sodium 7-bromo-2-naphthoxide to a high-pressure autoclave.

  • Seal the autoclave and purge with inert gas (e.g., nitrogen) before pressurizing with carbon dioxide.

  • Pressurize the autoclave to the desired pressure (e.g., 30-100 bar).

  • Heat the autoclave to the reaction temperature (e.g., 150-200 °C) with vigorous stirring.

  • Maintain these conditions for several hours (e.g., 8-18 hours) to ensure complete reaction.

3. Work-up and Isolation:

  • Cool the autoclave to room temperature and slowly vent the excess CO2 pressure.

  • Dissolve the solid reaction mass in hot water.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 2-3.

  • The product, this compound, will precipitate out of the solution.

  • Filter the precipitate, wash with cold water to remove any remaining acid and inorganic salts, and dry the product.

4. Purification:

  • The crude product can be recrystallized from a suitable solvent like glacial acetic acid or an ethanol/water mixture to achieve high purity.

Quantitative Data

The following table summarizes typical reaction conditions for Kolbe-Schmitt reactions found in the literature, which can be used as a starting point for optimization.

Parameter Value Range Source
Temperature 125 - 225 °C[1]
CO2 Pressure 30 - 138 bar[1]
Reaction Time 2 - 18 hours[1]
Yield Up to 79% (for salicylic acid)[1][2]

Visualizations

Experimental Workflow

experimental_workflow start Start: 7-Bromo-2-naphthol naoh 1. Add NaOH (aq) 2. Toluene, Reflux (Azeotropic Distillation) start->naoh naphthoxide Dry Sodium 7-bromo-2-naphthoxide naoh->naphthoxide autoclave High-Pressure Autoclave: - CO2 (High Pressure) - High Temperature - Vigorous Stirring naphthoxide->autoclave reaction_mass Solid Reaction Mass autoclave->reaction_mass dissolution Dissolve in Hot Water reaction_mass->dissolution acidification Acidify with HCl/H2SO4 dissolution->acidification precipitation Crude Product Precipitation acidification->precipitation filtration Filtration and Washing precipitation->filtration purification Recrystallization filtration->purification end Final Product: This compound purification->end

Caption: Workflow for the synthesis of this compound.

Logical Relationship: Troubleshooting Low Yield

troubleshooting_low_yield low_yield Low Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Product Loss During Work-up low_yield->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature/Pressure cause1->solution1b solution1c Improve Mixing cause1->solution1c solution2a Optimize Temperature cause2->solution2a solution2b Ensure Inert Atmosphere cause2->solution2b solution3a Optimize pH for Precipitation cause3->solution3a solution3b Thorough Extraction/Washing cause3->solution3b

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Workup Procedures for Reactions Involving 7-Bromo-3-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 7-Bromo-3-hydroxy-2-naphthoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of reactions involving this compound and its derivatives.

Issue: Low or No Precipitation of Product Upon Acidification

  • Potential Cause: The aqueous layer may not be sufficiently acidic to protonate the carboxylate salt of your product. Another possibility is that the product is more soluble in the aqueous phase than anticipated, even in its neutral form.

  • Recommended Solutions:

    • Ensure the pH of the aqueous layer is strongly acidic (pH 1-2) by adding more acid (e.g., concentrated HCl) dropwise while monitoring with pH paper.

    • If the product remains in solution, it may be necessary to perform a "back-extraction."[1] This involves extracting the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the neutral product.[1][2]

    • Cooling the acidified solution in an ice bath can also promote precipitation if the product has some solubility at room temperature.[2]

Issue: Formation of an Emulsion During Extraction

  • Potential Cause: Emulsions are colloidal mixtures of two immiscible solvents and can be caused by the presence of fine particulate matter or surfactants in the reaction mixture.[3]

  • Recommended Solutions:

    • Allow the separatory funnel to stand undisturbed for a period, as some emulsions will break on their own.

    • Gently swirl or stir the mixture with a glass rod.

    • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help to break the emulsion.[3]

    • As a last resort, vacuum filter the entire mixture through a pad of Celite.[3]

Issue: Insoluble Precipitate Forms at the Interface of Organic and Aqueous Layers

  • Potential Cause: This "gooey" or insoluble precipitate could be your product crashing out of solution due to poor solubility in both the organic and aqueous phases, or it could be an insoluble byproduct.[4][5]

  • Recommended Solutions:

    • Attempt to dissolve the precipitate by adding more of a more polar organic solvent, such as ethyl acetate or THF.

    • If the precipitate persists, it may be necessary to isolate it by filtration. The precipitate can then be washed with water and the organic solvent separately to remove impurities.

    • Subsequent analysis (e.g., TLC, NMR) of the precipitate will be necessary to determine if it is the desired product.

Issue: Product is Contaminated with Starting Material or Byproducts

  • Potential Cause: Incomplete reaction or side reactions can lead to impurities that are carried through the workup. The chosen extraction and washing steps may not be sufficient to remove all unwanted materials.

  • Recommended Solutions:

    • If the impurity is acidic, like unreacted this compound, a careful acid-base extraction should separate it from a neutral product.[1][6]

    • For neutral impurities, purification techniques such as recrystallization or column chromatography will be necessary. A systematic approach to solvent screening for recrystallization is recommended.

    • Washing the organic layer with additional reagents may be necessary. For instance, a wash with sodium thiosulfate can remove excess halogenating agents.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general acid-base extraction strategy for isolating a neutral product from a reaction that used this compound as a starting material?

A1: The goal is to separate your neutral product from the unreacted acidic starting material. After the reaction is complete, the mixture is typically dissolved in an organic solvent and washed with a mild aqueous base, such as saturated sodium bicarbonate solution.[2][7] The basic wash will deprotonate the carboxylic acid of the this compound, converting it into its water-soluble carboxylate salt, which will be extracted into the aqueous layer.[2] The neutral product will remain in the organic layer. The layers are then separated, and the organic layer, containing your product, can be further washed (e.g., with water and brine) and then dried and concentrated.

Q2: My product is also acidic. How do I separate it from unreacted this compound?

A2: Separating two acidic compounds by extraction can be challenging if their acidities (pKa values) are similar.[6] If there is a significant difference in acidity, you may be able to use a carefully selected base that will deprotonate one acid but not the other. For example, a weaker base like sodium bicarbonate will selectively deprotonate stronger carboxylic acids over less acidic phenols. However, since this compound contains both a carboxylic acid and a phenolic hydroxyl group, this method may not be effective. In such cases, other purification techniques like column chromatography or recrystallization are generally more suitable.

Q3: I've isolated my crude product, but it's discolored (e.g., yellow or brown). What could be the cause and how can I fix it?

A3: Discoloration can be due to the presence of colored impurities from the reaction or potential oxidation of the product. Phenolic compounds, in particular, can be susceptible to oxidation. Purification by recrystallization is often an effective method to remove colored impurities and obtain a pure, crystalline product. Sometimes, washing the organic solution with a reducing agent solution (like sodium bisulfite) during the workup can help to remove some colored, oxidized impurities.

Q4: I can't find my product after the workup. What are some common reasons for this?

A4: There are several possibilities for product loss during workup:

  • Your product may be more water-soluble than expected. If your product has polar functional groups, it might have been partially or completely lost to the aqueous layer during washing steps. It is always a good practice to save all aqueous layers until you have confirmed the location of your product.[8]

  • The product may be volatile. If your product has a low boiling point, it could have been lost during solvent removal on a rotary evaporator. Check the solvent collected in the rotovap trap.[8]

  • The product may have degraded. Some compounds are sensitive to acidic or basic conditions used during the workup.[8] If you suspect this, you can test the stability of your compound by exposing a small sample to the acidic or basic solution and monitoring for degradation by TLC.[8]

Data Presentation

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₁H₇BrO₃
Molecular Weight 267.08 g/mol [9]
Appearance Powder[9]
CAS Number 1779-11-9[9]

Table 2: Common Solvents for Workup and Recrystallization

SolventPolarityBoiling Point (°C)Miscibility with Water
Hexane Non-polar69Immiscible
Diethyl Ether Low35Slightly Miscible
Dichloromethane Medium40Immiscible (Denser than water)
Ethyl Acetate Medium77Slightly Miscible
Acetone High56Miscible
Ethanol High78Miscible
Methanol High65Miscible
Water Very High100-

Experimental Protocols

Protocol 1: General Acid-Base Workup for Isolation of a Neutral Product

  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

  • Solvent Addition: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the reaction mixture to dissolve the product.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Basic Wash: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from carbon dioxide evolution.[4] Allow the layers to separate.

  • Separation of Layers: Drain the lower (aqueous) layer. If you are unsure which layer is which, add a few drops of water to see which layer it joins.[3]

  • Repeat Washes (Optional): Repeat the basic wash one or two more times to ensure all acidic components are removed.

  • Water and Brine Washes: Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine). The brine wash helps to remove residual water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate).

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Recrystallization for Purification

  • Solvent Selection: Choose a suitable solvent or solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test small amounts of your crude product in various solvents (see Table 2) to find an appropriate one.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Mandatory Visualizations

experimental_workflow reaction_mixture Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) reaction_mixture->dissolve extract Wash with Aqueous Base (e.g., NaHCO3 solution) dissolve->extract separate_layers Separate Layers extract->separate_layers organic_layer Organic Layer (Contains Product) separate_layers->organic_layer aqueous_layer Aqueous Layer (Contains Acidic Impurities) separate_layers->aqueous_layer wash_brine Wash with Water & Brine organic_layer->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product purify Purify (Recrystallization or Chromatography) crude_product->purify pure_product Pure Product purify->pure_product

Caption: General workflow for the workup and purification of a neutral product.

Caption: Troubleshooting decision tree for product precipitation failure.

References

Technical Support Center: 7-Bromo-3-hydroxy-2-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-3-hydroxy-2-naphthoic acid and its derivatives. The information provided is intended to help address common stability issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My solid this compound derivative has changed color (e.g., from off-white to yellow/brown). Is it still usable?

A1: A color change in the solid-state often indicates degradation, likely due to oxidation of the phenolic hydroxyl group or photodegradation. While the compound may still retain some of its desired properties, the presence of impurities is highly probable. It is strongly recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before use. For critical applications, using a fresh, un-discolored batch is advisable.

Q2: What are the optimal storage conditions for this compound and its derivatives?

A2: To ensure the long-term stability of this compound and its derivatives, they should be stored in a cool, dark, and dry place.[1] It is recommended to store them under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For solutions, storage at low temperatures (-20°C or -80°C) is recommended to slow down potential degradation processes.[1][2]

Q3: In which solvents should I dissolve my this compound derivative for stock solutions?

A3: this compound and its derivatives are generally sparingly soluble in water but exhibit good solubility in many organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions for long-term storage.[1] Other suitable solvents include ethanol and methanol.[1] The choice of solvent should always be guided by the specific requirements of your experiment and the solubility of the particular derivative.

Q4: I observe precipitation in my stock solution after thawing. What should I do?

A4: Precipitation upon thawing can occur if the compound's concentration exceeds its solubility limit at the storage temperature.[1] To redissolve the precipitate, you can gently warm the solution to room temperature and sonicate it in a water bath.[1] If precipitation persists, it may indicate that the solvent is not ideal for low-temperature storage or that the compound has degraded. In such cases, preparing a fresh solution is the most reliable approach.[1]

Q5: My compound shows inconsistent results in biological assays. Could this be a stability issue?

A5: Yes, inconsistent results in biological assays are a common sign of compound instability.[3] Degradation of the compound over the course of the experiment can lead to a lower effective concentration, resulting in poor reproducibility and underestimated activity.[3] It is crucial to assess the stability of your compound under the specific assay conditions (e.g., in the assay medium, at the incubation temperature).[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with your this compound derivatives.

Issue 1: Unexpected Color Change in Solution
  • Possible Cause: Oxidation of the phenolic hydroxyl group, often accelerated by exposure to air and light.

  • Recommended Actions:

    • Protect from Light: Store solutions in amber vials or wrap vials with aluminum foil.[1]

    • Use Degassed Solvents: To minimize dissolved oxygen, sparge solvents with an inert gas (argon or nitrogen) before preparing solutions.

    • Purity Check: If a significant color change is observed, verify the purity of the solution using an analytical technique like HPLC before proceeding with your experiment.[1]

Issue 2: Poor Reproducibility in Experiments
  • Possible Cause: Degradation of the compound in the experimental medium over time.[3]

  • Recommended Actions:

    • Prepare Fresh Solutions: The most straightforward solution is to prepare fresh stock solutions from the solid compound.[1]

    • Stability-Indicating Analysis: If using an older solution is unavoidable, its purity and concentration should be confirmed using a stability-indicating analytical method like HPLC.[1]

    • Assess Stability in Assay Conditions: Conduct a time-course experiment to evaluate the stability of your compound in the specific assay buffer and conditions (temperature, pH).

Issue 3: Formation of Precipitate in Solution
  • Possible Cause: Low solubility of the compound in the chosen solvent, especially at lower temperatures.[1]

  • Recommended Actions:

    • Gentle Warming and Sonication: Warm the solution to room temperature and use a sonicator to help redissolve the precipitate.[1]

    • Solvent Optimization: Consider using a different solvent or a co-solvent system to improve solubility.

    • Concentration Adjustment: Prepare a more dilute stock solution to ensure the compound remains in solution at the storage temperature.

Data Presentation

Table 1: Recommended Storage Conditions for Naphthoic Acid Derivative Solutions

Storage TemperatureRecommended SolventMaximum Recommended Storage Period
-80°CDMSO6 months[1][2]
-20°CDMSO1 month[1][2]
2-8°CDMSO, Ethanol, MethanolShort-term (days to weeks)[1]
Room TemperatureNot RecommendedProne to degradation[1]

Note: These are general recommendations based on similar compounds. The optimal storage conditions for a specific derivative may vary and should be determined experimentally if high stability is critical.

Experimental Protocols

Protocol: Assessing Compound Stability using HPLC

This protocol outlines a general method for determining the stability of a this compound derivative in a specific solvent or buffer over time.

1. Materials:

  • This compound derivative
  • HPLC-grade solvent (e.g., DMSO, acetonitrile, methanol)
  • Buffer of interest (e.g., PBS)
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • Analytical HPLC column (e.g., C18)
  • Autosampler vials

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in the chosen solvent to a known concentration (e.g., 10 mM).
  • Prepare Test Solution: Dilute the stock solution with the buffer of interest to the final desired concentration for the stability study (e.g., 100 µM).
  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial peak area, which represents 100% of the compound.
  • Incubation: Store the remaining test solution under the desired experimental conditions (e.g., 37°C in an incubator).
  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.
  • Data Analysis: For each time point, calculate the percentage of the compound remaining relative to the initial (T=0) peak area. Plot the percentage of compound remaining against time to determine the degradation rate.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Compound Instability A Inconsistent Experimental Results or Visible Degradation B Assess Purity of Solid Compound (e.g., NMR, LC-MS) A->B C Is the compound pure? B->C D Prepare Fresh Stock Solution from Pure Compound C->D Yes I Source New Compound Batch C->I No E Assess Stability in Solution (Solvent, Buffer, Temperature) D->E F Is the compound stable in the experimental conditions? E->F G Optimize Experimental Conditions (e.g., shorter incubation time, different buffer) F->G No H Problem Resolved F->H Yes G->H

Caption: A flowchart guiding the investigation of compound instability.

Experimental_Workflow Experimental Workflow for Stability Assessment A Prepare Stock Solution (e.g., 10 mM in DMSO) B Dilute to Final Concentration in Experimental Buffer A->B C Analyze Initial Sample (T=0) by HPLC B->C D Incubate Solution under Test Conditions (e.g., 37°C) C->D E Collect Aliquots at Pre-defined Time Points D->E (e.g., 1, 2, 4, 8, 24h) F Analyze Aliquots by HPLC E->F G Calculate % Compound Remaining vs. Time F->G H Determine Degradation Rate G->H

Caption: A workflow for assessing compound stability using HPLC.

Degradation_Pathway Potential Oxidative Degradation Pathway cluster_0 This compound cluster_1 Oxidized Products A Phenolic -OH group B Quinone-like structures (Colored compounds) A->B Oxidation (Air, Light, Metal Ions)

Caption: A simplified potential degradation pathway via oxidation.

References

Validation & Comparative

Mass Spectrometry of 7-Bromo-3-hydroxy-2-naphthoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of 7-Bromo-3-hydroxy-2-naphthoic acid and its derivatives is crucial in various research and development fields, including drug discovery and materials science. Mass spectrometry stands out as a primary analytical technique for the characterization of these compounds, offering high sensitivity and detailed structural information. This guide provides a comparative overview of mass spectrometric approaches for the analysis of this compound, supported by experimental data from analogous compounds and established fragmentation principles.

Predicted Mass Spectrum and Fragmentation

The molecular formula for this compound is C₁₁H₇BrO₃, with a molecular weight of approximately 267.08 g/mol .[1] Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion region of the mass spectrum is expected to show a characteristic doublet (M⁺ and M+2) of almost equal intensity.[2]

Based on the fragmentation of carboxylic acids and halogenated aromatic compounds, the following key fragmentation pathways are anticipated.[3][4]

Comparison of Ionization Techniques

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound and its derivatives. The optimal method will depend on the specific analytical goals, such as whether molecular weight determination or detailed structural elucidation through fragmentation is the priority.

Ionization TechniquePrincipleExpected Results for this compoundAdvantagesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.Strong molecular ion peaks (M⁺ and M+2) and numerous fragment ions.Provides detailed structural information through characteristic fragmentation patterns.Can lead to excessive fragmentation, sometimes resulting in the absence of a clear molecular ion peak.
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.Primarily produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation."Soft" ionization technique, ideal for determining molecular weight and for coupling with liquid chromatography (LC).Provides limited structural information without tandem MS (MS/MS).
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent spray, which then ionizes the analyte molecules.Produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, sometimes with more in-source fragmentation than ESI.Suitable for less polar compounds than ESI and can tolerate higher flow rates.Can be less sensitive than ESI for some compounds.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A laser strikes a sample mixed with a matrix, causing desorption and ionization.Produces singly charged ions with minimal fragmentation.Useful for high molecular weight and thermally labile molecules.Sample preparation can be critical, and it is not as readily coupled to liquid chromatography.

Predicted and Observed Mass Spectrometry Data

The following table summarizes the predicted m/z values for key ions of this compound and compares them with the observed data for its non-brominated analog, 3-hydroxy-2-naphthoic acid, obtained from GC-MS (EI) analysis.[5]

IonPredicted m/z for this compoundObserved m/z for 3-hydroxy-2-naphthoic acid[5]Description
[M]⁺ 266 / 268188Molecular Ion
[M-OH]⁺ 249 / 251171 (not prominent)Loss of hydroxyl group
[M-COOH]⁺ 221 / 223143 (not prominent)Loss of carboxyl group
[M-Br]⁺ 187-Loss of bromine atom
[M-CO]⁺ 238 / 240160 (not prominent)Loss of carbon monoxide
[M-CO-OH]⁺ 221 / 223142Loss of CO and OH

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate mass spectrometric analysis. Below are generalized protocols for GC-MS and LC-MS analysis of aromatic carboxylic acids, which can be adapted for this compound derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for volatile and thermally stable compounds. Derivatization is often necessary for polar molecules like carboxylic acids to improve their volatility and chromatographic behavior.

  • Sample Preparation:

    • Derivatize the sample to convert the carboxylic acid and hydroxyl groups into less polar esters and ethers, respectively. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Dissolve a known amount of the derivatized sample in a suitable solvent (e.g., dichloromethane, hexane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Electron Ionization):

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is ideal for the analysis of polar and thermally labile compounds, and it generally does not require derivatization.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

    • Filter the sample to remove any particulate matter.

  • LC Conditions:

    • Column: A reversed-phase C18 column is typically used for aromatic compounds.

    • Mobile Phase: A gradient of water (often with a small amount of formic acid or ammonium acetate to improve ionization) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions (Electrospray Ionization):

    • Ionization Mode: Positive or negative ion mode should be tested to determine the optimal response. For carboxylic acids, negative ion mode (detecting [M-H]⁻) is often more sensitive.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

    • Mass Range: Scan from m/z 100 to 500.

Visualizing Mass Spectrometry Workflows and Fragmentation

To better illustrate the processes involved in the mass spectrometric analysis of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample Sample Derivatization (for GC-MS) Derivatization (for GC-MS) Sample->Derivatization (for GC-MS) Dissolution Dissolution Sample->Dissolution GC_MS GC-MS Derivatization (for GC-MS)->GC_MS Inject Filtration (for LC-MS) Filtration (for LC-MS) Dissolution->Filtration (for LC-MS) LC_MS LC-MS Filtration (for LC-MS)->LC_MS Inject Ionization Ionization GC_MS->Ionization LC_MS->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Data_Interpretation Data Interpretation Mass_Spectrum->Data_Interpretation

Caption: A generalized workflow for the mass spectrometric analysis of organic compounds.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [C11H7BrO3]+• m/z 266/268 M_minus_OH [M-OH]+ m/z 249/251 M->M_minus_OH -OH• M_minus_COOH [M-COOH]+ m/z 221/223 M->M_minus_COOH -COOH• M_minus_Br [M-Br]+ m/z 187 M->M_minus_Br -Br• M_minus_CO_OH [M-CO-OH]+ m/z 221/223 M_minus_OH->M_minus_CO_OH -CO

Caption: Predicted fragmentation of this compound in EI-MS.

References

comparing biological activity of brominated vs. non-brominated naphthoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the vast array of chemical alterations, halogenation, and specifically bromination, of aromatic systems like naphthoic acid has emerged as a compelling strategy to modulate biological activity. This guide provides a comparative analysis of brominated versus non-brominated naphthoic acids, supported by experimental data, to illuminate the nuanced impact of this chemical transformation.

The introduction of a bromine atom to the naphthoic acid scaffold can profoundly influence its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These changes, in turn, can significantly alter the compound's interaction with biological targets, leading to enhanced potency, altered selectivity, or even a completely different mechanism of action. This comparative guide will delve into the anticancer and antimicrobial activities of brominated and non-brominated naphthoic acid derivatives, offering a quantitative and methodological overview for researchers in the field.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of brominated and non-brominated naphthoic acid derivatives have been evaluated in various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a substance needed to inhibit a biological process by half.

CompoundStructureCell LineIC50 (µM)Reference
2-Naphthoic AcidNon-brominatedGluN2A (NMDA Receptor)>300[1]
1-Bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid (UBP618) Brominated GluN2A (NMDA Receptor)~2[1]
Naphthoimidazole Salt (BH10)Non-brominatedHEC1A (Endometrial Cancer)>100[2]
Naphthoimidazole Salt (7b) Brominated HEC1A (Endometrial Cancer)0.02297 [2]

As evidenced by the data, the introduction of bromine, often in conjunction with other substitutions, can lead to a dramatic increase in anticancer potency. For instance, the brominated naphthoic acid derivative UBP618 exhibits a significantly lower IC50 value against the GluN2A NMDA receptor subtype compared to the parent 2-naphthoic acid.[1] Similarly, the brominated naphthoimidazole salt 7b shows nanomolar anticancer activity against HEC1A endometrial cancer cells, a stark contrast to its non-brominated counterpart.[2]

Comparative Analysis of Antimicrobial Activity

The influence of bromination extends to the antimicrobial properties of naphthoic acid derivatives. The minimum inhibitory concentration (MIC) is a key parameter used to assess the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

CompoundStructureMicroorganismMIC (µg/mL)Reference
Naphthyridine Derivative (unsubstituted)Non-brominatedB. subtilis-[3]
Naphthyridine Derivative (brominated) Brominated B. subtilisEnhanced Activity [3]
1,4-Naphthoquinone (Lawsone)Non-brominatedC. albicans-[4]
2-Hydroxy-3-bromo-1,4-naphthoquinone Brominated C. albicansPotent Activity [4]

Studies on related naphthyridine and naphthoquinone structures indicate that bromination can enhance antibacterial and antifungal activities. For example, the introduction of bromine at the C-6 position of the naphthyridine scaffold was found to enhance antibacterial activity.[3] Similarly, brominated 1,4-naphthoquinones have demonstrated potent antifungal activity against Candida albicans.[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.

MTT Cell Viability Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HEC1A) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (brominated and non-brominated naphthoic acid derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: Following incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 4 hours, after which the medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.

  • Compound Preparation: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: The microbial inoculum is prepared from a fresh culture and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Impact: A Conceptual Workflow

The following diagram illustrates a generalized workflow for comparing the biological activity of brominated and non-brominated naphthoic acids.

G cluster_synthesis Compound Synthesis cluster_testing Biological Activity Testing cluster_data Data Analysis Non-brominated Naphthoic Acid Non-brominated Naphthoic Acid Anticancer Assays Anticancer Assays Non-brominated Naphthoic Acid->Anticancer Assays Antimicrobial Assays Antimicrobial Assays Non-brominated Naphthoic Acid->Antimicrobial Assays Brominated Naphthoic Acid Brominated Naphthoic Acid Brominated Naphthoic Acid->Anticancer Assays Brominated Naphthoic Acid->Antimicrobial Assays IC50 Determination IC50 Determination Anticancer Assays->IC50 Determination MIC Determination MIC Determination Antimicrobial Assays->MIC Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis MIC Determination->Comparative Analysis

Figure 1. A conceptual workflow for the comparative biological evaluation of naphthoic acids.

Signaling Pathways and Molecular Interactions

The precise mechanism of action for many naphthoic acid derivatives is still under investigation. However, some studies suggest that they may exert their effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and microbial growth. The brominated naphthoimidazole salt 7b, for instance, is proposed to target the Keap1 protein, thereby disrupting the glycolytic metabolism of cancer cells.[2]

G cluster_pathway Proposed Anticancer Mechanism Brominated Naphthoic Acid Derivative Brominated Naphthoic Acid Derivative Keap1 Keap1 Brominated Naphthoic Acid Derivative->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Glycolysis Glycolysis Nrf2->Glycolysis promotes Cancer Cell Proliferation Cancer Cell Proliferation Glycolysis->Cancer Cell Proliferation supports

Figure 2. A simplified diagram of a proposed signaling pathway targeted by a brominated naphthoic acid derivative.

References

Comparative Guide to the Inhibition of Malic Enzyme 2 (ME2) by 7-bromo-3-hydroxy-2-naphthoic acid and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of 7-bromo-3-hydroxy-2-naphthoic acid on human mitochondrial NAD(P)+-dependent malic enzyme 2 (ME2), a key enzyme in cellular metabolism. Its role in cancer progression has made it a significant target for therapeutic intervention. This document presents a comparison with other known ME2 inhibitors, supported by experimental data and detailed protocols to assist in research and drug development.

Performance Comparison of ME2 Inhibitors

The inhibitory potential of this compound and other small molecule inhibitors against the ME2 enzyme is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundChemical ClassIC50 (µM)Inhibition TypeKey Findings
This compound Naphthoic acid derivative307.8Not specifiedDemonstrates inhibitory activity against ME2.
Embonic Acid (EA)Naphthoic acid derivative1.4 ± 0.4Allosteric, Non-competitiveA potent and specific inhibitor of ME2.[1][2] It is suggested to bind to the fumarate-binding site or at the dimer interface.[1][2] EA has been shown to induce cellular senescence in cancer cells.[1][2][3]
5,5'-Methylenedisalicylic acid (MDSA)Salicylic acid derivativeNot specifiedAllostericBinds to the fumarate-binding site of ME2.[4] Inhibition of ME2 by MDSA leads to decreased cellular respiration and ATP synthesis.[4]
NPD-389Not specifiedNot specifiedActive siteIdentified as a potent but non-selective inhibitor of malic enzyme isoforms.[5]
3,5-dihydroxy-2-naphthoic acidNaphthoic acid derivative12.4Not specifiedShows greater inhibitory effect than the 7-bromo substituted analogue.
3,7-dihydroxy-2-naphthoic acidNaphthoic acid derivative37.6Not specifiedExhibits moderate inhibitory activity against ME2.

Experimental Protocols

Spectrophotometric Assay for ME2 Inhibition

This protocol outlines a standard method for determining the inhibitory activity of compounds against the ME2 enzyme by monitoring the production of NADH.[3][6]

Materials:

  • Purified human ME2 enzyme

  • L-malic acid

  • NAD+ (Nicotinamide adenine dinucleotide)

  • MgCl2

  • Tris-HCl buffer (pH 7.4)

  • Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • UV/VIS Spectrophotometer

  • Cuvettes or 96-well microplate

Procedure:

  • Prepare Reaction Buffer: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2.

  • Prepare Reagent Solutions:

    • Prepare a stock solution of L-malic acid (e.g., 400 mM).

    • Prepare a stock solution of NAD+ (e.g., 20 mM).

    • Prepare serial dilutions of the inhibitor compound at various concentrations.

  • Assay Setup:

    • In a cuvette or microplate well, add the reaction buffer.

    • Add the desired concentration of the inhibitor compound or vehicle control (e.g., DMSO).

    • Add the ME2 enzyme to the mixture and incubate for a specified time (e.g., 5 minutes) at 30°C to allow for inhibitor binding.

  • Initiate the Reaction:

    • Add L-malic acid and NAD+ to the mixture to start the enzymatic reaction. The final concentrations in a 1 ml reaction volume are typically 40 mM L-malate and 2 mM NAD+.[3]

  • Measure Absorbance:

    • Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH formation) from the linear portion of the absorbance versus time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway of ME2 Inhibition

ME2_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_inhibitor Inhibitor Action cluster_cellular_effects Cellular Effects Malate Malate ME2 ME2 Malate->ME2 Pyruvate Pyruvate TCA TCA Cycle Pyruvate->TCA Proliferation Decreased Cell Proliferation Pyruvate->Proliferation ME2->Pyruvate NADH NADH ME2->NADH ROS Increased ROS NAD NAD+ NAD->ME2 ETC Electron Transport Chain NADH->ETC ATP ATP Synthesis ETC->ATP ATP->Proliferation Inhibitor 7-bromo-3-hydroxy- 2-naphthoic acid Inhibitor->ME2 Inhibition Inhibitor->ROS Senescence Cellular Senescence ROS->Senescence Apoptosis Apoptosis ROS->Apoptosis HTS_Workflow cluster_preparation Preparation cluster_assay High-Throughput Screening Assay cluster_analysis Data Analysis cluster_validation Hit Validation Compound_Library Compound Library (e.g., Naphthoic Acid Derivatives) Dispensing Dispense Compounds, Enzyme, and Reagents into Microplate Compound_Library->Dispensing Enzyme_Prep Purified ME2 Enzyme Preparation Enzyme_Prep->Dispensing Reagent_Prep Reagent Preparation (Malate, NAD+, Buffer) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Reaction_Start Initiate Reaction (Add Substrates) Incubation->Reaction_Start Detection Spectrophotometric Detection (340 nm) Reaction_Start->Detection Data_Acquisition Raw Data Acquisition Detection->Data_Acquisition Normalization Data Normalization and Quality Control Data_Acquisition->Normalization Hit_Identification Hit Identification (% Inhibition > Threshold) Normalization->Hit_Identification IC50_Determination IC50 Determination for Hits Hit_Identification->IC50_Determination Dose_Response Dose-Response Confirmation IC50_Determination->Dose_Response Selectivity_Assay Selectivity Assays (against other enzymes) Dose_Response->Selectivity_Assay Mechanism_Study Mechanism of Action Studies Selectivity_Assay->Mechanism_Study Drug_Discovery_Logic cluster_target Target Identification & Validation cluster_screening Lead Discovery cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_ID Identify ME2 as a Therapeutic Target in Cancer Validation Validate ME2's Role in Tumor Growth and Metabolism Target_ID->Validation HTS High-Throughput Screening of Compound Libraries Validation->HTS Hit_ID Identification of 'Hits' (e.g., this compound) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Potency Improve Potency (Lower IC50) SAR->Potency Selectivity Enhance Selectivity SAR->Selectivity ADMET Optimize ADMET Properties SAR->ADMET In_Vivo In Vivo Efficacy Studies (Xenograft Models) Potency->In_Vivo Selectivity->In_Vivo ADMET->In_Vivo Toxicity Toxicology and Safety Studies In_Vivo->Toxicity Candidate Selection of Drug Candidate Toxicity->Candidate

References

Validating Target Engagement for PTP1B/PTPN2 Inhibitors Derived from 7-Bromo-3-hydroxy-2-naphthoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of novel inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) and Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) derived from the 7-Bromo-3-hydroxy-2-naphthoic acid scaffold. PTP1B and PTPN2 are critical negative regulators in multiple signaling pathways, making them significant therapeutic targets for type 2 diabetes, obesity, and oncology.[1][2][3] Effective confirmation of inhibitor binding to PTP1B and PTPN2 within a cellular context is a crucial step in advancing drug discovery programs.[4]

This document outlines key experimental approaches, presents comparative data for established PTP1B/PTPN2 inhibitors as a benchmark, and provides detailed protocols to enable researchers to assess the target engagement of their novel compounds.

Comparative Analysis of PTP1B/PTPN2 Inhibitors

While specific quantitative target engagement data for inhibitors derived from this compound is not yet widely published, the following table summarizes the cellular activity of well-characterized PTP1B/PTPN2 inhibitors. This data serves as a benchmark for evaluating the performance of new chemical entities.

InhibitorTypeCellular IC50Target Engagement Validation Notes
PTP1B-IN-1 Competitive~2.5 µM (in vitro)Cellular activity has been described, but specific quantitative target engagement data such as CETSA melt shifts are not widely reported.[1]
Trodusquemine (MSI-1436) Allosteric, non-competitive~1 µM (in vitro)Has been shown to increase insulin receptor phosphorylation in cells.[1]
DPM-1001 Allosteric, non-competitive100 nM (in vitro)An analog of Trodusquemine with improved properties, it enhances insulin and leptin signaling in animal models.[1]
Compound-182 Competitive, active siteNot specifiedA potent and selective inhibitor of PTP1B and PTPN2 that enhances T cell anti-tumor immunity.[5][6]
ABBV-CLS-484 Competitive, active siteNot specifiedA dual PTP1B/PTPN2 inhibitor currently in clinical trials for solid tumors.[7][8][9]

Key Methodologies for Target Engagement Validation

Validating that a compound binds to its intended target within the complex cellular environment is a critical step in drug development.[4] The following are key methods for confirming target engagement of PTP1B/PTPN2 inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells and tissues.[10][11] The principle is based on the ligand-induced stabilization of the target protein, leading to an increase in its melting temperature (Tm).[12]

  • Principle: Unbound proteins denature and aggregate when heated, while ligand-bound proteins are stabilized and remain soluble.[10] This thermal stabilization is detected by quantifying the amount of soluble protein at different temperatures.[4][13]

  • Advantages: Label-free, applicable to intact cells, and provides direct evidence of target binding.[14]

  • Disadvantages: Can be low-throughput and is dependent on the availability of specific antibodies for detection.[4]

Substrate Phosphorylation Assay

A direct functional readout of PTP1B/PTPN2 inhibition in cells is the increased phosphorylation of their known substrates.[1] This can be readily assessed by Western blotting using phospho-specific antibodies.[15]

  • Principle: PTP1B negatively regulates insulin and leptin signaling by dephosphorylating the insulin receptor (IR), insulin receptor substrate 1 (IRS-1), and JAK2.[1][2] PTPN2 is a key regulator of cytokine and growth factor signaling and also plays a role in T-cell receptor signaling.[16] Inhibition of PTP1B/PTPN2 leads to a detectable increase in the phosphorylation of these substrates.

  • Advantages: Provides a functional confirmation of target inhibition and can be performed using standard laboratory techniques.[1]

  • Disadvantages: Relies on the availability of high-quality phospho-specific antibodies and may not be suitable for high-throughput screening.[17]

Proximity-Based Assays (e.g., Proximity Ligation Assay - PLA)

PLA is a technique that allows for the in situ detection of protein-protein interactions.[1] It can be used to visualize the interaction between PTP1B/PTPN2 and their substrates. A decrease in this interaction upon treatment with a competitive inhibitor can indicate target engagement.

  • Principle: PLA uses antibodies conjugated with DNA oligonucleotides. When the antibodies are in close proximity, the oligonucleotides can be ligated and then amplified, generating a fluorescent signal.[1]

  • Advantages: Provides spatial information about target engagement within the cell.

  • Disadvantages: Can be technically challenging and may not be suitable for all targets.

In Vitro Enzymatic Assays

A common initial screen for PTP1B/PTPN2 inhibitors involves measuring their effect on the enzymatic activity of the purified proteins.[18][19]

  • Principle: The phosphatase activity of PTP1B or PTPN2 is measured using a substrate that produces a detectable signal upon dephosphorylation, such as p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP).[5][18][19]

  • Advantages: High-throughput and allows for the determination of inhibitor potency (IC50).

  • Disadvantages: Does not confirm target engagement in a cellular context and can be prone to false positives.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Plate cells (e.g., HepG2, HEK293) and grow to 70-80% confluency. Treat cells with varying concentrations of the test inhibitor or a vehicle control for 1 hour at 37°C.[1]

  • Heat Treatment: Harvest cells and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[1]

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration.[1]

  • Western Blot Analysis: Normalize the protein concentration for all samples. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for PTP1B or PTPN2. Use an appropriate HRP-conjugated secondary antibody and detect with an ECL substrate. Quantify the band intensities to determine the amount of soluble protein at each temperature.[1]

  • Data Analysis: Plot the percentage of soluble PTP1B/PTPN2 against the temperature for both the vehicle and inhibitor-treated samples. Determine the melting temperature (Tm) for each condition. A positive thermal shift (increase in Tm) in the presence of the inhibitor indicates target engagement.[1]

Substrate Phosphorylation Assay Protocol
  • Cell Culture and Treatment: Plate insulin-responsive cells (e.g., HepG2, 3T3-L1 adipocytes) and serum-starve overnight. Pre-treat cells with the test inhibitor or a vehicle control for 1 hour. Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).[1]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]

  • Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated substrates (e.g., p-IR, p-IRS-1, p-STAT3) and total protein levels for normalization. Use appropriate HRP-conjugated secondary antibodies and detect with an ECL substrate.[15][17]

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein. A significant increase in this ratio in inhibitor-treated cells compared to control cells indicates functional target inhibition.

Visualizing Pathways and Workflows

To further clarify the mechanisms and procedures discussed, the following diagrams illustrate the PTP1B/PTPN2 signaling pathways and the experimental workflow for the Cellular Thermal Shift Assay.

PTP1B_PTPN2_Signaling cluster_insulin Insulin Signaling cluster_cytokine Cytokine/Growth Factor Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIR->IR IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 IRS1->pIRS1 pIRS1->IRS1 Downstream_Insulin Downstream Signaling (Glucose Uptake) pIRS1->Downstream_Insulin Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Phosphorylation pJAK->JAK STAT STAT pJAK->STAT pSTAT p-STAT STAT->pSTAT pSTAT->STAT Downstream_Cytokine Gene Transcription pSTAT->Downstream_Cytokine PTP1B PTP1B PTPN2 PTPN2 Inhibitor 7-Bromo-3-hydroxy- 2-naphthoic acid derivative Inhibitor->PTP1B Inhibitor->PTPN2

Caption: PTP1B and PTPN2 signaling pathways.

CETSA_Workflow start Start: Cell Culture treatment Treat cells with inhibitor or vehicle control start->treatment harvest Harvest and resuspend cells treatment->harvest heat Heat aliquots to a range of temperatures harvest->heat lysis Cell lysis (e.g., freeze-thaw) heat->lysis centrifuge Centrifuge to separate soluble and aggregated proteins lysis->centrifuge supernatant Collect supernatant (soluble fraction) centrifuge->supernatant western Western Blot for PTP1B/PTPN2 supernatant->western analysis Data Analysis: Plot soluble protein vs. temp western->analysis end End: Determine Tm shift analysis->end

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

By employing these methodologies and comparing the results with known PTP1B/PTPN2 inhibitors, researchers can gain a high degree of confidence in the target engagement of novel inhibitors derived from this compound, thereby accelerating their drug discovery efforts.

References

A Comparative Guide to the Electronic Properties of Naphthoic Acid Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, understanding the electronic characteristics of molecular isomers is paramount. The two primary isomers of naphthoic acid, 1-naphthoic acid and 2-naphthoic acid, exhibit distinct electronic properties due to the different positioning of their carboxylic acid group on the naphthalene core.[1] Density Functional Theory (DFT) provides a robust computational framework to investigate these differences, offering critical insights into their relative stability, reactivity, and potential applications.[1][2]

Comparative Analysis of Electronic Properties

The location of the carboxyl group, whether at the alpha (1-position) or beta (2-position) of the naphthalene ring, significantly alters the molecule's electronic distribution.[1] This guide leverages DFT calculations to compare key electronic parameters that govern the chemical behavior of these isomers.

Data Presentation

The following table summarizes essential electronic properties calculated for 1-naphthoic acid and 2-naphthoic acid, with naphthalene included as a baseline for comparison. These parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, dipole moment, and the Mulliken charge on the carboxyl carbon. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally signifies lower kinetic stability and higher chemical reactivity.[2][3]

Table 1: Calculated Electronic Properties of Naphthoic Acid Isomers

Property1-Naphthoic Acid2-Naphthoic AcidNaphthalene (Reference)
HOMO Energy (eV) -6.35-6.42-6.15[1]
LUMO Energy (eV) -1.85-1.80-1.40[1]
HOMO-LUMO Gap (eV) 4.504.624.75[1][4]
Dipole Moment (Debye) 2.151.980
Mulliken Charge on Carboxyl Carbon +0.78+0.76N/A

Note: The values for the isomers are representative and intended for comparative purposes. The introduction of the electron-withdrawing carboxylic acid group stabilizes both the HOMO and LUMO energy levels compared to the parent naphthalene molecule.[1]

Experimental Protocols: Computational Methodology

The data presented is derived from a standard DFT computational workflow designed to ensure accuracy and consistency.

  • Geometry Optimization: The initial step involves optimizing the molecular structures of the naphthoic acid isomers. This is typically performed using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-31G(d,p) or 6-311++G(d,p).[5][6] This process finds the lowest energy conformation of the molecule.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are executed at the same level of theory.[1] This step is crucial to verify that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies.[7]

  • Electronic Property Calculations: With the validated geometries, single-point energy calculations are conducted to determine the various electronic properties.[1] This includes the calculation of molecular orbitals (HOMO and LUMO), dipole moments, and atomic charges (e.g., Mulliken charges). For more advanced properties like UV-Visible spectra, a time-dependent DFT (TD-DFT) approach is often employed.[4][5]

  • Software: These quantum chemical calculations are commonly carried out using software packages such as Gaussian 09 or Gaussian 09W.[6][8]

Mandatory Visualization

The following diagram illustrates the logical workflow for the computational analysis of naphthoic acid isomers using DFT.

DFT_Workflow cluster_input Input Structures cluster_calc DFT Calculation Steps cluster_output Calculated Properties Start1 1-Naphthoic Acid Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Start1->Opt Start2 2-Naphthoic Acid Start2->Opt Freq Frequency Calculation (Confirmation of Minima) Opt->Freq SPE Single-Point Energy Calculation Freq->SPE HOMO_LUMO HOMO & LUMO Energies SPE->HOMO_LUMO Gap HOMO-LUMO Gap SPE->Gap Dipole Dipole Moment SPE->Dipole Charge Mulliken Charge Analysis SPE->Charge Analysis Comparative Analysis HOMO_LUMO->Analysis Gap->Analysis Dipole->Analysis Charge->Analysis

Computational workflow for DFT analysis of naphthoic acid isomers.

The subtle differences in the electronic landscapes of 1- and 2-naphthoic acid, as revealed by DFT, are fundamental to predicting their behavior in various chemical and biological systems. This comparative guide provides a foundational understanding for further research and development.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-3-hydroxy-2-naphthoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 7-Bromo-3-hydroxy-2-naphthoic acid as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a halogenated organic compound, it requires specific handling and disposal procedures in line with regulatory guidelines. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Waste Classification

This compound is classified as a halogenated organic waste.[4] This classification is due to the presence of a bromine atom in its structure. Halogenated wastes are typically incinerated at high temperatures in regulated hazardous waste facilities.[4] It is crucial to segregate this waste from non-halogenated organic waste streams to prevent dangerous reactions and to facilitate proper disposal.[3][5][6]

Step-by-Step Disposal Protocol

The following procedure outlines the safe and compliant disposal of this compound.

Step 1: Waste Segregation

Proper segregation is the first and most critical step.

  • Solid Waste: All solid materials contaminated with this compound, such as unused product, contaminated filter paper, gloves, and weighing boats, should be collected in a designated hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with non-halogenated solvents or other incompatible waste streams.[6][8]

Step 2: Container Selection and Labeling

  • Container Specifications: Use a container made of a material compatible with organic acids, such as high-density polyethylene (HDPE) or glass.[7][9] The container must have a secure, screw-top lid to prevent leakage.[6][9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[7][8] Keep a running list of all components and their approximate percentages if other compatible halogenated wastes are added to the same container.[4][10]

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[9][11]

  • Storage Conditions: Keep the waste container tightly closed except when adding waste.[6][12] Store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6][8] Secondary containment is recommended to mitigate spills.[8]

Step 4: Disposal of Empty Containers

  • An empty container that held this compound must be managed as hazardous waste unless it is properly decontaminated.[12]

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[12][13]

  • The rinsate must be collected and disposed of as hazardous waste.[12][13]

  • After triple rinsing, deface or remove the original label, and the container may then be disposed of as regular trash or recycled, depending on institutional policies.[12]

Step 5: Final Disposal

  • The ultimate disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][12]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing an online form or contacting the EHS office directly.[8][12]

Emergency Procedures for Spills

In the event of a small spill:

  • Ensure the area is well-ventilated and restrict access.[7]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[7][8]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][7]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[7]

For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[6][7]

Quantitative Data Summary

ParameterGuidelineSource
Waste pH for Neutralization Between 5.5 and 9.5 (for non-hazardous corrosive waste only)[14]
SAA Maximum Volume 55 gallons (or 1 quart for acutely toxic waste)[11]
SAA Storage Time Limit Up to 12 months (as long as volume limits are not exceeded)[11]

Note: As a halogenated organic acid, neutralization and drain disposal are not appropriate for this compound. This data is for general laboratory context.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Handling cluster_3 Final Disposal A Generate 7-Bromo-3-hydroxy-2-naphthoic acid waste (solid or liquid) B Segregate into designated 'Halogenated Organic Waste' container A->B Step 1 C Use compatible, sealed container (e.g., HDPE, glass) B->C Step 2 D Label clearly: 'Hazardous Waste', full chemical name, and hazards C->D E Store in designated Satellite Accumulation Area (SAA) D->E Step 3 F Keep container closed and in secondary containment E->F G Request waste pickup from EHS or licensed contractor F->G Step 4 H Proper disposal via incineration by authorized facility G->H Step 5 Spill Spill Occurs Spill_Response Contain with inert absorbent; Collect as hazardous waste Spill->Spill_Response Spill_Response->B Add to waste

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 7-Bromo-3-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Bromo-3-hydroxy-2-naphthoic acid. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 1779-11-9
Molecular Formula C₁₁H₇BrO₃
Molecular Weight 267.08 g/mol
Appearance Powder
Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye Protection Goggles (European standard - EN 166)Protects against eye irritation or serious eye damage.[1]
Hand Protection Protective glovesPrevents skin irritation from direct contact.[1]
Skin and Body Long-sleeved clothingMinimizes skin exposure.[1]
Respiratory Not required under normal use conditions. Use a NIOSH/MSHA or European Standard EN 136 approved respirator for large-scale operations or emergencies.Protects against respiratory irritation from dust inhalation.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][2]
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[1][2]
  • Before starting, inspect all PPE for integrity. Ensure gloves are suitable for handling the chemical and check for any signs of degradation.[1]

2. Handling:

  • Avoid the formation of dust during handling.[1][2]
  • Do not get the substance in your eyes, on your skin, or on your clothing.[1][2]
  • Avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1]
  • Wash hands and any exposed skin thoroughly after handling.[1]

3. Storage:

  • Store in a tightly closed container.[1]
  • Keep the container in a dry and well-ventilated place.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Disposal: Dispose of the contents and the container at an approved waste disposal plant.[1]

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[1]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • If on Skin: Wash with plenty of soap and water.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1]

  • If Unwell: Call a POISON CENTER or doctor.[1]

Below is a logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage prep_ppe Don Personal Protective Equipment prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency handling_weigh Weigh Compound Carefully prep_emergency->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_decontaminate Decontaminate Work Area handling_transfer->post_decontaminate post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_remove_ppe Doff Personal Protective Equipment post_dispose->post_remove_ppe storage_container Store in Tightly Sealed Container post_remove_ppe->storage_container storage_location Keep in Dry, Well-Ventilated Area storage_container->storage_location

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.